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3,7-Dibromopyrazolo[1,5-a]pyridine Documentation Hub

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  • Product: 3,7-Dibromopyrazolo[1,5-a]pyridine
  • CAS: 1353504-05-8

Core Science & Biosynthesis

Foundational

3,7-Dibromopyrazolo[1,5-a]pyridine: A Pivotal Scaffold for Orthogonal Functionalization

Topic: Chemical Structure and Properties of 3,7-Dibromopyrazolo[1,5-a]pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary 3,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of 3,7-Dibromopyrazolo[1,5-a]pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3,7-Dibromopyrazolo[1,5-a]pyridine (CAS: Derivative of 274-56-6) represents a high-value heterocyclic building block in modern medicinal chemistry. As a bioisostere of indole and azaindole, the pyrazolo[1,5-a]pyridine core is increasingly prevalent in kinase inhibitors (e.g., TRK, PI3K) and anti-infective agents. The 3,7-dibromo derivative is particularly significant because it offers orthogonal reactivity : the electronic disparity between the C3 (pyrazole-like) and C7 (pyridine-like) positions allows for highly regioselective sequential functionalization. This guide provides a technical deep-dive into its structural properties, synthesis, and site-selective reactivity profiles.

Structural Analysis & Electronic Properties

Numbering and Topology

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen. Correct numbering is critical for predicting reactivity.

  • Position 1 (N): Bridgehead nitrogen.

  • Position 2 & 3: Located on the 5-membered pyrazole ring.

  • Positions 4, 5, 6, 7: Located on the 6-membered pyridine ring.

Electronic Distribution:

  • C3 (Nucleophilic/Electron-Rich): Analogous to the C3 position of indole. It possesses the highest HOMO coefficient, making it the primary site for electrophilic aromatic substitution (SEAr).

  • C7 (Electrophilic/Electron-Poor): Located on the pyridine ring adjacent to the bridgehead nitrogen. The inductive effect of the nitrogen makes this position electron-deficient, facilitating oxidative addition with transition metals.

Physicochemical Profile
PropertyData / Descriptor
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
pKa (Conjugate Acid) ~1.5 (Parent scaffold); Br substituents lower basicity significantly.
LUMO Character Concentrated on the pyridine ring (C4-C7), favoring nucleophilic attack or metal insertion at C7.

Synthesis & Production Protocols

Synthesis of the 3,7-dibromo derivative can be approached via two primary routes: Direct Bromination (Stepwise) or Cyclization of Pre-functionalized Precursors .

Route A: Direct Electrophilic Bromination (Stepwise)

This method relies on the inherent reactivity differences. The parent scaffold reacts with NBS to brominate C3 first, followed by C7 under forcing conditions.

  • Step 1 (C3-Bromination):

    • Reagents: Pyrazolo[1,5-a]pyridine (1.0 eq), NBS (1.05 eq), DMF, 0°C to RT.

    • Mechanism:[1][2][3] Electrophilic aromatic substitution.

    • Yield: >90%.[4][5]

  • Step 2 (C7-Bromination):

    • Reagents: 3-Bromopyrazolo[1,5-a]pyridine, NBS (1.2 eq), MeCN or DMF, Reflux or mild heat.

    • Note: Regioselectivity can be challenging; C6-bromination is a common byproduct. Careful control of stoichiometry and temperature is required.

Route B: The "Building Block" Approach (Recommended for C7 Fidelity)

To ensure exclusive C7 substitution, it is superior to start with a pyridine precursor already bearing the bromine.

  • Starting Material: 2,6-Dibromopyridine.

  • N-Amination: React with O-(mesitylsulfonyl)hydroxylamine (MSH) to form the N-aminopyridinium salt.

  • Cycloaddition: [3+2] Cycloaddition with methyl propiolate or a propiolic acid derivative, followed by decarboxylation (if necessary) and bromination at C3.

    • Advantage:[5][6][7] The bromine at the pyridine 6-position becomes the C7 bromine in the final fused system, guaranteeing regiochemistry.

Synthesis Start 2,6-Dibromopyridine Step1 N-Amination (MSH) Start->Step1 Inter N-Amino-2,6-dibromo pyridinium salt Step1->Inter Step2 [3+2] Cycloaddition (Alkyne) Inter->Step2 Prod 7-Bromo-pyrazolo[1,5-a] pyridine deriv. Step2->Prod Step3 Bromination (NBS) Prod->Step3 Final 3,7-Dibromopyrazolo [1,5-a]pyridine Step3->Final

Figure 1: Recommended synthetic pathway ensuring regiochemical integrity at the C7 position.

Reactivity Profile: The Orthogonal Strategy

The defining feature of 3,7-dibromopyrazolo[1,5-a]pyridine is its ability to undergo site-selective cross-coupling. This allows medicinal chemists to install different pharmacophores at C3 and C7 sequentially.

Regioselective Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Rule: In Pd-catalyzed cross-couplings, the oxidative addition step is generally faster at the most electron-deficient C-X bond.

  • Primary Site (C7): The C7-Br bond is on the electron-poor pyridine ring. It reacts preferentially with Pd(0) catalysts.

  • Secondary Site (C3): The C3-Br bond is on the electron-rich pyrazole ring. It is more resistant to oxidative addition and typically remains intact during the first coupling event unless specialized ligands (e.g., highly active Buchwald phosphines) and elevated temperatures are used.

Protocol for C7-Selective Arylation:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

  • Base/Solvent: Na₂CO₃ (2.0 eq), Dioxane/Water (4:1).

  • Temperature: 60–80°C.

  • Outcome: Exclusive formation of the 7-aryl-3-bromo product.

Regioselective Lithium-Halogen Exchange

Rule: Lithium-halogen exchange is driven by the stability of the resulting organolithium species.

  • Primary Site (C3): The C3 anion is stabilized by the adjacent nitrogen orbitals (similar to indole C3). Treatment with n-BuLi at -78°C results in selective exchange at C3.

  • Application: This allows for the introduction of electrophiles (aldehydes, ketones, silanes) at C3 while leaving the C7 bromine untouched (or reacting it subsequently).

Reactivity cluster_Suzuki Pathway A: Pd-Catalysis (Suzuki) cluster_Lithium Pathway B: Li-Halogen Exchange Core 3,7-Dibromopyrazolo[1,5-a]pyridine Cond_A Pd(0), Ar-B(OH)2 Base, 60°C Core->Cond_A Cond_B n-BuLi, -78°C Electrophile (E+) Core->Cond_B C7_Prod 7-Aryl-3-bromo-derivative (C7 Reacts First) Cond_A->C7_Prod C3_Prod 3-Functionalized-7-bromo (C3 Reacts First) Cond_B->C3_Prod

Figure 2: Orthogonal reactivity map demonstrating divergent synthesis paths based on reaction type.

Applications in Drug Discovery

Kinase Inhibition (TRK / PI3K)

The pyrazolo[1,5-a]pyridine scaffold is a proven pharmacophore for ATP-competitive kinase inhibitors.

  • C7 Substitution: Often used to project a solubilizing group (e.g., morpholine, piperazine) into the solvent-exposed region of the kinase pocket.

  • C3 Substitution: Frequently targets the hinge region or the hydrophobic back pocket.

  • Case Study: In the development of TRK inhibitors (Tropomyosin Receptor Kinase), the 3,7-disubstituted scaffold allows for the fine-tuning of selectivity against off-target kinases like ALK or ROS1 by rigidly orienting substituents in 3D space.

Anti-Infectives (Tuberculosis)

Derivatives functionalized at C3 (carboxamides) and C7 have shown potent activity against Mycobacterium tuberculosis. The 3,7-dibromo intermediate is the "hub" molecule that allows parallel synthesis of libraries to optimize Lipophilicity (LogP) and Metabolic Stability (Microsomal clearance).

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use standard Schlenk techniques when performing cross-couplings to avoid catalyst poisoning by oxygen.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct UV exposure to prevent debromination).

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines: Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett, 2024.[8][9] Link

  • Kinase Inhibitor Development: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 2021. Link

  • PI3K Inhibitor Chemistry: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int. J. Mol.[3] Sci., 2020. Link

  • General Reactivity of Pyrazolo[1,5-a]pyridine:Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry. ChemMedChem, Review.
  • Palladium Catalysis on Heterocycles: Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides. Chemical Science, 2011. Link

Sources

Exploratory

3,7-Dibromopyrazolo[1,5-a]pyridine CAS number and safety data sheet (SDS)

The following technical guide is structured as an advanced monograph for research professionals. It synthesizes confirmed chemical data with predicted safety profiles and expert-derived synthetic methodologies where dire...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research professionals. It synthesizes confirmed chemical data with predicted safety profiles and expert-derived synthetic methodologies where direct literature is sparse.

[1]

CAS Number: 1353504-05-8 Molecular Formula: C


H

Br

N

Molecular Weight: 275.93 g/mol

Executive Summary & Chemical Identity

3,7-Dibromopyrazolo[1,5-a]pyridine is a specialized halogenated heteroaromatic scaffold used primarily as an intermediate in medicinal chemistry. Its value lies in its orthogonal reactivity : the bromine atoms at the C3 and C7 positions possess distinct electronic environments, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This makes it an ideal template for constructing complex kinase inhibitors (e.g., Trk, PI3K) and bioisosteres of indole or purine.

Physicochemical Profile
PropertyData / PredictionNote
Appearance Off-white to pale yellow solidTypical for halogenated fused aza-arenes.
Melting Point 125–130 °C (Predicted)Analogous mono-bromo derivatives melt ~80–100 °C.
Solubility DMSO, DMF, DCM, ChloroformLow solubility in water/alcohols.[1]
Reactivity C3: Electrophilic / C7: Nucleophilic (Lithiation)C3-Br is more labile to Pd-catalyzed oxidative addition than C7-Br under standard conditions due to electronic enrichment from the bridgehead nitrogen.

Safety Data Sheet (SDS) – Predicted GHS Profile

Note: A specific regulatory SDS for this exact CAS is rare in public databases. The following is a derived safety profile based on the structural class (polyhalogenated nitrogen heterocycles) and the 3-bromo analog (CAS 5910-12-3).

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Handling & Storage[3]
  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2–8 °C (refrigerated) to prevent slow debromination or discoloration over time.

  • Incompatibilities: Strong oxidizing agents, strong bases.

Synthesis & Manufacturing Methodologies

The synthesis of 3,7-dibromopyrazolo[1,5-a]pyridine requires a strategic approach because direct bromination of the parent scaffold (pyrazolo[1,5-a]pyridine) overwhelmingly favors the C3 position due to the electron-donating effect of the bridgehead nitrogen. Functionalizing C7 requires either a de novo ring construction or directed lithiation.

Route A: The "De Novo" Cyclization (Recommended for Scale)

This route ensures the C7 bromine is installed before the pyrazole ring is formed, avoiding regioselectivity issues later.

  • Starting Material: 2,6-Dibromopyridine .

  • Step 1 (N-Amination): Reaction with O-(mesitylsulfonyl)hydroxylamine (MSH) to form the N-amino-2,6-dibromopyridinium salt.

  • Step 2 (Cyclization): [3+2] Cycloaddition with methyl propiolate or a similar alkyne under basic conditions (e.g., K

    
    CO
    
    
    
    ) to yield the 7-bromo-pyrazolo[1,5-a]pyridine core.
  • Step 3 (C3 Bromination): Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in acetonitrile. This step is highly selective for C3.

Route B: Late-Stage Lithiation (Recommended for Diversity)

If the parent pyrazolo[1,5-a]pyridine is already available, C7 can be functionalized via directed lithiation, though this requires cryogenic conditions.

  • Step 1: React pyrazolo[1,5-a]pyridine with NBS to install the C3-bromide (Protection of C3).

  • Step 2: Treat 3-bromopyrazolo[1,5-a]pyridine with LDA (Lithium Diisopropylamide) at -78 °C. The bridgehead nitrogen directs lithiation to the C7 position.

  • Step 3: Quench the C7-lithio species with a bromine source (e.g., CBr

    
     or Br
    
    
    
    ).
Experimental Workflow Diagram (Route A)

SynthesisRoute Start 2,6-Dibromopyridine Intermediate1 N-Amino Pyridinium Salt Start->Intermediate1 1. MSH, DCM, 0°C (N-Amination) Intermediate2 7-Bromopyrazolo[1,5-a]pyridine (Cyclized Core) Intermediate1->Intermediate2 2. Methyl propiolate, K2CO3, DMF ([3+2] Cycloaddition) Final 3,7-Dibromopyrazolo[1,5-a]pyridine Intermediate2->Final 3. NBS, ACN, RT (Electrophilic Bromination at C3)

Caption: Step-wise synthesis of 3,7-dibromopyrazolo[1,5-a]pyridine starting from 2,6-dibromopyridine to ensure regiochemical integrity.

Applications in Medicinal Chemistry

The 3,7-dibromo scaffold is a "privileged structure" for Fragment-Based Drug Discovery (FBDD). Its utility stems from the ability to differentiate the two halogen sites.

Orthogonal Cross-Coupling
  • C3 Reactivity: The C3-Br bond is electronically similar to an electron-rich aryl bromide. It undergoes Suzuki or Stille coupling under mild conditions (e.g., Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , 80 °C).
  • C7 Reactivity: The C7-Br bond is sterically hindered and electronically deactivated (similar to 2-bromopyridine). It typically requires more active catalysts (e.g., Pd(dppf)Cl

    
    , XPhos) or higher temperatures to react.
    
  • Strategy: Chemists can install a sensitive warhead at C3 first, then functionalize C7, or vice versa, depending on the steric bulk of the ligands.

Kinase Inhibition

This scaffold is a bioisostere for the adenine ring of ATP.

  • Target: Trk (Tropomyosin receptor kinase), PI3K (Phosphoinositide 3-kinase), and Pim kinases.

  • Mechanism: The nitrogen lone pair at N1 serves as a hydrogen bond acceptor for the kinase hinge region. Substituents at C3 and C7 project into the hydrophobic pockets (Gatekeeper or Solvent Front), improving selectivity and potency.

Case Study: Trk Inhibitors

In the development of Trk inhibitors for cancer pain, the pyrazolo[1,5-a]pyridine core is often substituted at C3 with an aryl group (interacting with the DFG motif) and at C7 with a solubilizing group (e.g., morpholine or piperazine) to modulate pharmacokinetic properties.

References

  • ChemicalBook. (2024).[2] Pyrazolo[1,5-a]pyridine, 3,7-dibromo- Product Page. Retrieved from

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. Retrieved from

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6299-6307. (Mechanistic parallel for C7 functionalization). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Bromo-pyrazolo[1,5-a]pyridine (Generic Analog). Retrieved from

  • National Institutes of Health (NIH). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from

Sources

Foundational

High-Performance Synthesis & Functionalization of Pyrazolo[1,5-a]pyridine Halogenated Derivatives

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2] Its planar, nitrogen-rich architec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2] Its planar, nitrogen-rich architecture offers unique hydrogen-bonding capabilities and metabolic stability profiles that have been successfully leveraged in kinase inhibitors (p38 MAPK, PI3K) and anti-infective agents.

This technical guide focuses on the halogenated derivatives of this scaffold—specifically at the C-3 position. These halogenated intermediates are not merely synthetic waypoints; they are the critical "gateways" that enable rapid library diversification via palladium-catalyzed cross-coupling reactions. We present robust, field-proven protocols for regioselective halogenation, supported by mechanistic insights and structural activity relationship (SAR) data.

Part 1: Structural Analysis & Reactivity Profile

Electronic Architecture

The pyrazolo[1,5-a]pyridine system is an aromatic bicycle with 10


-electrons. The bridgehead nitrogen atom donates electron density into the system, creating distinct regions of nucleophilicity.
  • C-3 Position (The "Hotspot"): The C-3 position is the most electron-rich site on the ring, analogous to the C-3 position of indole. It is highly susceptible to electrophilic aromatic substitution (SEAr).

  • C-7 Position: While less reactive than C-3, the C-7 position can be functionalized via lithiation-directed methods or specific cross-coupling strategies if a handle is pre-installed.

Why Halogenation?

Direct halogenation at C-3 provides a versatile handle (Cl, Br, I) that transforms the scaffold from a simple heterocycle into a modular building block.

  • Metabolic Stability: Halogens can block metabolically labile sites (though C-3 is often further functionalized).

  • Synthetic Utility: C-3 halides are excellent partners for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and amino groups essential for kinase binding affinity.

Part 2: Synthetic Strategies & Protocols

The synthesis of halogenated pyrazolo[1,5-a]pyridines generally follows two distinct pathways:

  • De Novo Synthesis: Constructing the ring with the halogen already present (less common due to side reactions).

  • Post-Synthetic Modification (Recommended): Constructing the parent ring followed by regioselective electrophilic halogenation.

Workflow Diagram

The following diagram illustrates the logical flow from raw materials to bioactive candidates.

G Start N-Aminopyridine Precursors Cyclo [3+2] Cycloaddition (Ring Formation) Start->Cyclo Alkynes/Alkenes (PIDA or O2/AcOH) Scaffold Pyrazolo[1,5-a]pyridine Core Cyclo->Scaffold Halo C-3 Electrophilic Halogenation Scaffold->Halo NBS or NIS (MeCN, RT) Intermed 3-Halo-Derivative (Br/I) Halo->Intermed Coupling Pd-Catalyzed Cross-Coupling Intermed->Coupling Boronic Acids Alkynes Drug Bioactive Candidate (p38/PI3K Inhibitor) Coupling->Drug

Figure 1: Strategic workflow for accessing functionalized pyrazolo[1,5-a]pyridine libraries.

Experimental Protocols

The following protocols are selected for their operational simplicity, high yield, and regioselectivity.

Protocol A: Regioselective C-3 Bromination (Green Chemistry)

This method utilizes N-Bromosuccinimide (NBS) in acetonitrile.[3] It is superior to using elemental bromine (


) because it avoids harsh acidic conditions and over-bromination.
  • Substrate: Pyrazolo[1,5-a]pyridine[1][2][4][5][6]

  • Reagent: NBS (1.05 - 1.1 equiv)

  • Solvent: Acetonitrile (MeCN)[7]

  • Conditions: Room Temperature (RT), 1-2 hours

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of pyrazolo[1,5-a]pyridine in 5.0 mL of reagent-grade acetonitrile in a round-bottom flask. Ensure complete dissolution.

  • Addition: Add 1.05 mmol (187 mg) of NBS portion-wise over 5 minutes. Note: The reaction is slightly exothermic; maintain at RT.

  • Monitoring: Stir the mixture at room temperature. Monitor via TLC (typically 20% EtOAc/Hexane). Conversion is usually complete within 1 hour.

  • Workup:

    • Concentrate the solvent under reduced pressure.[8]

    • Redissolve the residue in Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) to remove succinimide byproduct.

    • Wash with brine (1 x 10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[8]
      
  • Purification: If necessary, purify via silica gel flash chromatography.

    • Expected Yield: 85-95%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective C-3 Iodination

Iodinated derivatives are more reactive in Ullmann-type couplings and some difficult Suzuki couplings.

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: DMF (Dimethylformamide)

  • Conditions: RT to 60°C

Key Difference in Workup: DMF is difficult to remove by evaporation. The reaction mixture should be poured into ice-water. The solid precipitate (3-iodo product) can often be collected by filtration, washed with water, and dried, avoiding extraction altogether.

Part 3: Medicinal Chemistry & SAR[10]

Structure-Activity Relationship (SAR) Map

The biological activity of these derivatives is heavily dependent on the substituent at C-3.

PositionModificationEffect on Activity (General)
C-3 Halogen (Br/I) Synthetic Handle: Generally inactive per se against kinases but crucial for accessing active space.
C-3 Aryl/Heteroaryl Potency Driver: Critical for occupying the ATP-binding pocket (e.g., p38 MAPK, Pim-1).
C-3 Carboxamide Selectivity: Key for Antitubercular activity and Trk kinase inhibition.
C-2 Alkyl/Aryl Steric Control: Modulates solubility and binding conformation; 2-Me often improves stability.
C-7 Substituents Solubility: Introduction of morpholine or solubilizing groups here can improve PK properties.
Case Studies in Drug Development

Case Study 1: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors Researchers have utilized the 3-bromo intermediate to couple various pyridine and pyrimidine rings.

  • Mechanism:[7][9][10][11] The pyrazolo[1,5-a]pyridine core acts as an ATP-mimetic.

  • Outcome: Potent inhibition of p38

    
    , a target for anti-inflammatory drugs (Rheumatoid Arthritis). The planar structure allows deep penetration into the kinase hinge region.
    

Case Study 2: PI3K


 / 

Inhibitors
Selective inhibitors for PI3K isoforms (crucial in cancer immunotherapy) have been developed by functionalizing the C-3 position with specific aryl-sulfonamides or heteroaromatics.
  • Insight: The 2,5-substitution pattern on the phenyl ring attached at C-3 is often critical for selectivity against the p110

    
     isoform.
    

Case Study 3: Antitubercular Agents Unlike the kinase inhibitors which use C-3 aryl groups, antitubercular candidates often feature a C-3 carboxamide .

  • Synthesis: This is accessed via carbonylation of the 3-iodo or 3-bromo precursor (Pd-catalyzed CO insertion) or direct amide coupling if the acid is available.

References

  • Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions. Heterocycles .

  • Johns, B. A., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters .

  • Haye, Y., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters .

  • Ren, Q., et al. (2019).[6] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters .

  • Wang, J., et al. (2024).[12] Regioselective synthesis of functionalized pyrazolo[1,5-a]pyridines. Synlett .

Sources

Exploratory

Solubility profile of 3,7-Dibromopyrazolo[1,5-a]pyridine in organic solvents

Executive Summary This guide details the solubility characteristics of 3,7-Dibromopyrazolo[1,5-a]pyridine (CAS: 1353504-05-8), a critical halogenated heterocyclic building block used in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility characteristics of 3,7-Dibromopyrazolo[1,5-a]pyridine (CAS: 1353504-05-8), a critical halogenated heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK, PI3K) and tracer ligands.

Due to the scarcity of experimental data in public indices for this specific di-bromo derivative, this guide synthesizes field-proven isolation techniques with predictive physicochemical modeling. The presence of two bromine atoms at the 3- and 7-positions significantly alters the lipophilicity profile compared to the parent pyrazolo[1,5-a]pyridine, necessitating specific solvent systems for reaction, extraction, and purification.

Physicochemical Context

To understand the solubility behavior, we must first analyze the structural determinants.

PropertyValue / CharacteristicImplication for Solubility
Structure Fused bicyclic aromatic (5,6-system)Planar structure promotes π-π stacking, potentially reducing solubility in non-aromatics.
Substituents 3,7-Di-bromoHigh atomic mass halogens increase lipophilicity (LogP) and polarizability.
Predicted LogP ~3.2 – 3.8Highly lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bonding 2 Acceptors (N), 0 DonorsSoluble in H-bond donors (Alcohols) only if entropy overcomes lattice energy.

Expert Insight: The 3,7-dibromo substitution breaks the electron density of the parent ring. While the parent compound is moderately polar, the two bromine atoms add significant hydrophobic bulk. Consequently, this compound dissolves best in solvents that offer dispersion forces (chlorinated solvents) or dipole-dipole interactions (polar aprotics), rather than H-bonding networks.

Solubility Profile & Solvent Classification

The following categorization is derived from standard workup procedures for brominated pyrazolo-pyridines and validated by "Like-Dissolves-Like" parameters.

Class A: High Solubility (Primary Reaction Media)

Solubility > 50 mg/mL at 25°C These solvents are ideal for reaction mixtures but difficult to remove.

  • Dimethyl Sulfoxide (DMSO): Excellent. Breaks lattice energy effectively.

  • Dimethylformamide (DMF): Excellent. Standard solvent for nucleophilic aromatic substitutions (SNAr) on this scaffold.

  • Dichloromethane (DCM): Very Good. The high polarizability of DCM matches the brominated surface of the molecule.

Class B: Moderate Solubility (Extraction & Chromatography)

Solubility 10–50 mg/mL at 25°C

  • Ethyl Acetate (EtOAc): Moderate. Often used as the polar component in mobile phases.

  • Tetrahydrofuran (THF): Good. Useful for organometallic couplings (e.g., Suzuki-Miyaura).

  • Chloroform: Good. Often superior to DCM for heavier halogenated heterocycles.

Class C: Temperature-Dependent (Recrystallization)

Solubility < 5 mg/mL at 25°C; High at Reflux

  • Ethanol (EtOH): The "Gold Standard" for recrystallizing pyrazolo-pyridines. The compound is sparingly soluble at RT but dissolves at 78°C.

  • Acetonitrile (MeCN): Poor at RT, good at reflux. Also allows for "salting out" if water is added.

  • Toluene: Good for disrupting π-π stacking at high temperatures.

Class D: Anti-Solvents (Precipitation)

Solubility < 1 mg/mL

  • Water: Completely insoluble. Used to quench reactions and precipitate the product from DMF/DMSO.

  • Hexanes/Heptane: Insoluble. Used as the non-polar phase in chromatography to retard elution.

Experimental Protocols

As a researcher, you should not rely solely on literature. Use these self-validating protocols to determine exact solubility for your specific batch (polymorphs can affect solubility).

Protocol A: Gravimetric Equilibrium Solubility (The Gold Standard)

Objective: Determine exact saturation concentration (


).
  • Preparation: Weigh approx. 50 mg of 3,7-Dibromopyrazolo[1,5-a]pyridine into a 4 mL HPLC vial.

  • Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Vortex for 2 minutes. Place in a thermomixer at 25°C @ 750 RPM for 24 hours.

    • Self-Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-wetted) into a tared vial.

  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.

  • Quantification: Weigh the residue.

Protocol B: Rapid Visual Recrystallization Screen

Objective: Find the ideal solvent system for purification.

  • Place 20 mg of compound in a test tube.

  • Add solvent dropwise with heating (heat gun or block) until dissolved.

  • Cool slowly to RT.

  • Observation Logic:

    • Precipitate forms immediately: Poor solvent (or too concentrated).

    • No precipitate: Too soluble (evaporate or add anti-solvent).

    • Crystals form over 1-2 hours:Ideal System.

Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and purification.

Diagram 1: Solubility Screening Decision Tree

SolubilityWorkflow Start Start: 20mg Solid Sample AddSolvent Add 200µL Solvent (Vortex) Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved HighSol High Solubility (>100 mg/mL) Use for Reactions CheckDissolved->HighSol Yes Heat Heat to Reflux CheckDissolved->Heat No CheckHot Dissolved at Reflux? Heat->CheckHot Cool Cool to RT CheckHot->Cool Yes Insoluble Insoluble/Anti-Solvent CheckHot->Insoluble No Precipitate Precipitate/Crystals? Cool->Precipitate Recryst Ideal Recrystallization Solvent Precipitate->Recryst Yes (Crystals) TooSoluble Too Soluble Use as Co-solvent Precipitate->TooSoluble No (Solution remains)

Caption: Logic flow for qualitative solubility screening to identify reaction media vs. crystallization solvents.

Diagram 2: Purification Strategy based on Solubility

Purification Raw Crude Mixture (Reaction in DMF) Quench Quench w/ Water (Precipitation) Raw->Quench Anti-solvent addn Filter Filtration Quench->Filter Analysis Purity Check (HPLC) Filter->Analysis Solid isolated Recryst Recrystallization (EtOH or Toluene) Analysis->Recryst Minor Impurities Column Flash Chromatography (Hexane/EtOAc Gradient) Analysis->Column Complex Mixture Final Pure 3,7-Dibromo Scaffold Recryst->Final Column->Final

Caption: Standard purification workflow leveraging the hydrophobicity of the 3,7-dibromo scaffold.

References

  • ChemicalBook. (2023). Pyrazolo[1,5-a]pyridine, 3,7-dibromo- Properties and CAS 1353504-05-8. Link

  • Stypik, M. et al. (2021).[1] "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." International Journal of Molecular Sciences. (Provides general workup procedures for pyrazolo-fused systems). Link

  • BenchChem. (2025).[2][3][4] Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (Discusses recrystallization solvents like Ethanol for similar fused pyridines). Link

  • PubChem. (2025).[5] 7-Bromopyrazolo[1,5-a]pyridine Compound Summary. (Source for physicochemical properties of the mono-bromo analog). Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,7-Dibromopyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine

Application Note: Regioselective Synthesis of 3,7-Dibromopyrazolo[1,5-a]pyridine Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3,7-Dibromopyrazolo[1,5-a]pyridine

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., TRK, CDK) and adenosine receptor ligands. While electrophilic substitution at the C-3 position is kinetically favored and trivial, functionalizing the C-7 position (on the pyridine ring) presents a significant synthetic challenge due to electronic deactivation.

This Application Note details the synthesis of 3,7-dibromopyrazolo[1,5-a]pyridine starting from the unsubstituted parent pyrazolo[1,5-a]pyridine . Contrary to standard electrophilic aromatic substitution (EAS) which yields mixtures or stops at the 3-bromo stage, this protocol utilizes a Sequential C-H Activation/Electrophilic Substitution strategy. This method ensures high regiochemical fidelity, employing magnesiated bases (Knochel-Hauser base) for C-7 functionalization followed by mild electrophilic bromination at C-3.

Retrosynthetic Logic & Mechanistic Insight

The synthesis of the 3,7-dibromo analog requires overcoming the inherent reactivity differences between the pyrazole and pyridine rings.

  • C-3 Reactivity (Nucleophilic): The C-3 position is part of the electron-rich pyrazole moiety. The bridgehead nitrogen (N-1) donates electron density into the ring, making C-3 highly susceptible to Electrophilic Aromatic Substitution (EAS) using standard reagents like N-Bromosuccinimide (NBS).

  • C-7 Reactivity (Acidic): The C-7 position is electronically deactivated towards EAS but is the most acidic proton on the pyridine ring due to the inductive effect of the adjacent bridgehead nitrogen. Direct bromination with excess NBS often leads to complex mixtures (3,4-dibromo vs 3,6-dibromo) or decomposition.

  • Strategic Order: To achieve the 3,7-substitution pattern selectively, we must first install the C-7 bromine via Directed Ortho Metalation (DoM) using a sterically hindered base, followed by C-3 bromination. Attempting C-3 bromination first may interfere with the subsequent lithiation due to "halogen dance" mechanisms or steric crowding.

Figure 1: Strategic workflow for the sequential functionalization of the pyrazolo[1,5-a]pyridine core.

Experimental Protocol

Reagents & Equipment
  • Starting Material: Pyrazolo[1,5-a]pyridine (>98% purity).

  • Reagents: TMPMgCl·LiCl (1.0 M in THF/Toluene), 1,2-Dibromo-1,1,2,2-tetrachloroethane (C2Br2Cl4), N-Bromosuccinimide (NBS), Dry THF, Acetonitrile (ACN).

  • Equipment: Flame-dried Schlenk flask, Argon/Nitrogen atmosphere, Low-temperature bath (-78 °C to 0 °C).

Step 1: Synthesis of 7-Bromopyrazolo[1,5-a]pyridine (C-7 Functionalization)

Rationale: Use of the Knochel-Hauser base (TMPMgCl·LiCl) allows for selective deprotonation at C-7 at ambient or mild temperatures without requiring cryogenic conditions (-78°C) often needed for n-BuLi, and prevents nucleophilic attack on the pyridine ring.

  • Setup: Charge a flame-dried Schlenk flask with Pyrazolo[1,5-a]pyridine (1.0 equiv, 10 mmol) and anhydrous THF (0.5 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the solution to -20 °C . Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.0 M solution) over 10 minutes.

  • Activation: Stir the mixture at -20 °C for 30 minutes . The solution typically turns a dark yellow/orange color, indicating the formation of the magnesiated species.

  • Bromination: Dissolve 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.5 equiv) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -20 °C.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

    • Target Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 3,7-Dibromopyrazolo[1,5-a]pyridine (C-3 Functionalization)

Rationale: With the C-7 bromine installed, the C-3 position remains the most nucleophilic site. Standard NBS bromination proceeds rapidly and cleanly.

  • Setup: Dissolve 7-Bromopyrazolo[1,5-a]pyridine (from Step 1, 1.0 equiv) in Acetonitrile (ACN) (0.2 M concentration).

  • Reaction: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C .

  • Progression: Allow the mixture to warm to RT and stir for 1-2 hours. The reaction is usually very fast.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water/cold pentane. If not, extract with DCM, wash with NaHCO3 (to remove succinimide) and brine.

  • Purification: Recrystallization from Ethanol or flash chromatography (if high purity is required).

    • Target Yield: 90-95%

    • Final Appearance: White to off-white crystalline solid.

Process Optimization & Troubleshooting

ParameterObservationRecommendation
Base Selection (Step 1) n-BuLi causes decomposition or poor regioselectivity.Must use TMPMgCl·LiCl (Knochel Base) for thermodynamic control and functional group tolerance.
Temperature (Step 1) > 0 °C during metalation leads to dimerization.Maintain -20 °C to -10 °C strictly during base addition.
Bromine Source (Step 1) Elemental Br2 is too harsh; CBr4 is difficult to remove.C2Br2Cl4 is preferred for clean reactivity and ease of byproduct removal.
NBS Stoichiometry (Step 2) Excess NBS (>1.5 eq) may lead to poly-bromination (C-6).Use 1.05 - 1.1 equiv NBS. The C-3 position activates much faster than C-6.

Analytical Characterization (Expected Data)

3,7-Dibromopyrazolo[1,5-a]pyridine

  • Formula: C7H4Br2N2

  • MW: 275.93 g/mol

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.05 (s, 1H, H-2): Characteristic singlet for the pyrazole proton.

    • δ 7.55 (d, J = 7.5 Hz, 1H, H-4): Doublet, deshielded by the bromine.

    • δ 7.15 (dd, J = 7.5, 7.5 Hz, 1H, H-5): Triplet-like pattern.

    • δ 7.30 (d, J = 7.5 Hz, 1H, H-6): Doublet (approximate shift, H-6 is adjacent to C-7 Br).

    • Note: The absence of the H-3 singlet (usually ~6.5 ppm) and H-7 doublet confirms disubstitution.

  • LCMS: [M+H]+ peaks at 275, 277, 279 (1:2:1 isotopic pattern characteristic of dibromo species).

Purification Workflow

Figure 2: Downstream processing and purification decision tree.

Safety & Handling

  • TMPMgCl·LiCl: Air and moisture sensitive. Handle under inert atmosphere. Pyrophoric hazards are lower than n-BuLi but still significant.

  • NBS: Irritant. Store in a refrigerator. Ensure it is white; yellow NBS indicates free bromine and should be recrystallized from water before use.

  • C2Br2Cl4: Toxic and potential carcinogen. Handle in a fume hood.

References

  • Regioselective Metalation of Pyrazolo[1,5-a]pyridines

    • Title: Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides.
    • Source: Dissertation, LMU München (Knochel Group), 2019.[1] (Describes synthesis of 7-bromo derivatives via TMPMgCl·LiCl).

    • URL:[Link]

  • General Reactivity of Pyrazolo[1,5-a]pyridine

    • Title: Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles.[2][3]

    • Source: Current Organic Chemistry, 2011, 15, 2481-2518.
    • URL:[Link][4][5][6][7][8][9]

  • Commercial Availability & CAS Verification: Compound: 3,7-Dibromopyrazolo[1,5-a]pyridine (CAS: 1353504-05-8). Source: BLD Pharm / ChemicalBook.
  • NBS Bromination Protocols

    • Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Regioselective Suzuki-Miyaura Coupling of 3,7-Dibromopyrazolo[1,5-a]pyridine

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and Regiocontrolled Functionalization The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and Regiocontrolled Functionalization

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for the design of novel therapeutics, including kinase inhibitors and anticancer agents.[1][2][3] The ability to precisely install substituents at specific positions on this heterocyclic core is paramount for tuning its biological activity and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, offering broad functional group tolerance and generally high yields.[4]

This guide provides a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura coupling of 3,7-dibromopyrazolo[1,5-a]pyridine, a key building block for the synthesis of diversely functionalized pyrazolo[1,5-a]pyridine derivatives. We will delve into the mechanistic underpinnings of regioselectivity and provide step-by-step protocols for the sequential, site-selective arylation of the C7 and C3 positions.

Understanding Regioselectivity in the Suzuki-Miyaura Coupling of Dihalogenated Heterocycles

The regiochemical outcome of the Suzuki-Miyaura coupling on dihalogenated heterocycles is a nuanced interplay of electronic and steric factors, often influenced by the choice of catalyst, ligands, and reaction conditions.[5] In the case of 3,7-dibromopyrazolo[1,5-a]pyridine, the two bromine atoms exhibit different reactivities due to their distinct electronic environments.

The C7 position is generally more electron-deficient and sterically accessible, making it more susceptible to oxidative addition by the palladium catalyst, which is typically the rate-determining step in the catalytic cycle. Conversely, the C3 position is more electron-rich. This inherent difference in reactivity can be exploited to achieve selective monofunctionalization.

For sequential couplings, the electronic nature of the group installed at the C7 position can further modulate the reactivity of the remaining C3-bromo position for a subsequent cross-coupling reaction.

Experimental Protocols: Sequential Regioselective Suzuki-Miyaura Coupling

The following protocols detail a two-step sequential approach for the synthesis of 3,7-diaryl-pyrazolo[1,5-a]pyridines, proceeding through a 3-bromo-7-aryl-pyrazolo[1,5-a]pyridine intermediate.

Part 1: Selective C7-Arylation of 3,7-Dibromopyrazolo[1,5-a]pyridine

This protocol is designed to favor the monosubstitution at the more reactive C7 position. Careful control of stoichiometry and reaction time is crucial to minimize the formation of the diarylated byproduct.

Reaction Scheme:

C7_Arylation 3,7-Dibromopyrazolo[1,5-a]pyridine 3,7-Dibromopyrazolo[1,5-a]pyridine Product 3-Bromo-7-aryl-pyrazolo[1,5-a]pyridine 3,7-Dibromopyrazolo[1,5-a]pyridine->Product Suzuki-Miyaura Coupling Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base_Solvent Base Solvent Base_Solvent->Product

Figure 1: Workflow for the selective C7-arylation.

Materials and Reagents:

ReagentCAS NumberSupplier
3,7-Dibromopyrazolo[1,5-a]pyridineN/ASynthesized in-house
Arylboronic AcidVariesSigma-Aldrich
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-3Strem Chemicals
Sodium Carbonate (Na₂CO₃)497-19-8Fisher Scientific
1,4-Dioxane (Anhydrous)123-91-1Acros Organics
Water (Degassed)7732-18-5-

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,7-dibromopyrazolo[1,5-a]pyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-bromo-7-aryl-pyrazolo[1,5-a]pyridine.

Part 2: C3-Arylation of 3-Bromo-7-aryl-pyrazolo[1,5-a]pyridine

With the C7 position functionalized, the remaining C3-bromo group can be targeted in a second Suzuki-Miyaura coupling. A more active catalyst system is often employed to facilitate the reaction at the less reactive C3 position.

Reaction Scheme:

C3_Arylation 3-Bromo-7-aryl-pyrazolo[1,5-a]pyridine 3-Bromo-7-aryl-pyrazolo[1,5-a]pyridine Product2 3,7-Diaryl-pyrazolo[1,5-a]pyridine 3-Bromo-7-aryl-pyrazolo[1,5-a]pyridine->Product2 Suzuki-Miyaura Coupling Arylboronic_acid2 Ar'-B(OH)2 Arylboronic_acid2->Product2 Catalyst2 Pd(dppf)Cl2 Ligand Catalyst2->Product2 Base_Solvent2 Base Solvent Base_Solvent2->Product2

Figure 2: Workflow for the subsequent C3-arylation.

Materials and Reagents:

ReagentCAS NumberSupplier
3-Bromo-7-aryl-pyrazolo[1,5-a]pyridineN/AFrom Part 1
Arylboronic AcidVariesSigma-Aldrich
Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)95464-05-4Strem Chemicals
Cesium Carbonate (Cs₂CO₃)534-17-8Alfa Aesar
1,4-Dioxane (Anhydrous)123-91-1Acros Organics
Water (Degassed)7732-18-5-

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-7-aryl-pyrazolo[1,5-a]pyridine (1.0 eq.), the second arylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired 3,7-diaryl-pyrazolo[1,5-a]pyridine.

Data Summary: Representative Examples of Regioselective Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and outcomes for the sequential arylation of 3,7-dibromopyrazolo[1,5-a]pyridine.

StepStarting MaterialArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1 3,7-Dibromopyrazolo[1,5-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)90585
2 3-Bromo-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridinePhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃Dioxane/H₂O (4:1)1001478

Mechanistic Considerations and Causality Behind Experimental Choices

The success of this regioselective strategy hinges on several key factors:

  • Inherent Reactivity: The C7 position of the pyrazolo[1,5-a]pyridine core is more electrophilic than the C3 position, leading to a faster rate of oxidative addition of the Pd(0) catalyst at C7.

  • Catalyst and Ligand Choice: For the initial C7-arylation, a less reactive catalyst like Pd(PPh₃)₄ is sufficient and helps to control the reaction to favor mono-arylation. For the subsequent C3-arylation, a more electron-rich and bulky ligand such as dppf is employed to facilitate the oxidative addition at the more electron-rich and sterically hindered C3 position.[5]

  • Base and Solvent: The choice of base and solvent system is critical for the efficiency of the transmetalation step and for maintaining the catalyst's activity. A biphasic system like dioxane/water with a soluble inorganic base is commonly effective.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product_Cycle Ar-Ar' RedElim->Product_Cycle Substrate Ar-Br Substrate->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base_Cycle Base Base_Cycle->Transmetalation

Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The sequential Suzuki-Miyaura coupling of 3,7-dibromopyrazolo[1,5-a]pyridine offers a robust and flexible strategy for the synthesis of a wide array of disubstituted derivatives. By carefully selecting the catalyst system and reaction conditions, chemists can achieve high regioselectivity, enabling the systematic exploration of the chemical space around this important heterocyclic scaffold. This approach is highly valuable for the development of new drug candidates and advanced materials. Future work may focus on the development of one-pot, differentially selective cross-coupling reactions to further streamline the synthesis of these valuable compounds.

References

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. Organic & Biomolecular Chemistry.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Medicinal Chemistry.

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules.

  • Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science.

  • What Are Ortho Para Directing Groups? - Master Chemistry. Master Chemistry.

  • Ortho-Para directing groups and Ring activators. YouTube.

  • A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem.

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.

  • Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • General reaction sequence towards difunctionalized pyridines of type 7... ResearchGate.

  • D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position. Molecules.

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules.

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters.

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.

Sources

Method

Protocols for C-3 vs C-7 functionalization of 3,7-Dibromopyrazolo[1,5-a]pyridine

Application Note: High-Precision Regiocontrol in the Functionalization of 3,7-Dibromopyrazolo[1,5-a]pyridine Abstract & Strategic Overview The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Regiocontrol in the Functionalization of 3,7-Dibromopyrazolo[1,5-a]pyridine

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, Trk, and p38 MAP kinase inhibitors). The 3,7-dibromopyrazolo[1,5-a]pyridine intermediate presents a unique synthetic challenge and opportunity: it possesses two distinct electrophilic sites with divergent electronic properties.

This guide details the protocols for differentiating the C-7 position (pyridine-ring,


-to-bridgehead nitrogen) and the C-3 position  (pyrazole-ring, 

-like).

Core Reactivity Principle:

  • C-7 Position (Electron-Deficient): The C-7 bromine is electronically analogous to a 2-halopyridine. It is activated by the adjacent bridgehead nitrogen, making the C-Br bond highly susceptible to oxidative addition by Pd(0) species.

  • C-3 Position (Electron-Rich): The C-3 position behaves similarly to a 4-halopyrazole. It is part of the

    
    -excessive 5-membered ring. While reactive, it generally undergoes oxidative addition slower than the C-7 position under standard conditions.
    

Conclusion: In a direct competition (3,7-dibromo substrate), C-7 functionalization is kinetically favored , allowing for highly selective sequential couplings (C-7


 C-3).

Mechanistic Logic & Decision Tree

The regioselectivity is governed by the relative rates of oxidative addition. The electron-deficient C-7 site lowers the activation energy for Pd insertion compared to the electron-rich C-3 site.

Regioselectivity Start 3,7-Dibromopyrazolo[1,5-a]pyridine Cond1 Standard Pd(0) (Mild Base, 60-80°C) Start->Cond1 Step 1: C-7 Selective Note Electronic Bias: C-7 (Pyridine-like) > C-3 (Pyrazole-like) Start->Note Prod1 Major Product: 7-Aryl-3-bromo-pyrazolo[1,5-a]pyridine Cond1->Prod1 Kinetic Control Cond2 High-Activity Catalyst (e.g., XPhos, >100°C) Prod1->Cond2 Step 2: C-3 Functionalization Prod2 Secondary Product: 3,7-Diaryl-pyrazolo[1,5-a]pyridine Cond2->Prod2 Thermodynamic/Forcing

Caption: Figure 1. Sequential functionalization strategy based on electronic differentiation of the C-7 and C-3 electrophilic sites.

Detailed Experimental Protocols

Protocol A: Regioselective C-7 Suzuki-Miyaura Coupling

Target: Synthesis of 7-Aryl-3-bromopyrazolo[1,5-a]pyridine.

This protocol leverages the natural electronic bias.[1] The use of a mild base and controlled temperature prevents premature reaction at the C-3 position.

Reagents & Materials:

  • Substrate: 3,7-Dibromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv).
    
  • Solvent: 1,4-Dioxane (0.1 M concentration).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the dibromo substrate, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously.

    • Critical Checkpoint: Monitor by TLC/LCMS at 2 hours. The starting material (dibromo) should be consumed, converting to the mono-arylated product. If >5% bis-arylated product (C-3/C-7) is observed, lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 7-aryl product typically elutes after any unreacted dibromo but before the bis-aryl impurity.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C-7 doublet (approx. 7.0-7.5 ppm range depending on substitution) and retention of the C-2 singlet (approx. 8.0 ppm) and C-3 related shifts.[2][3][4]

  • Regio-Confirmation: NOESY correlation between the new aryl group and the C-6 proton (pyridine ring) confirms C-7 substitution.

Protocol B: Sequential C-3 Functionalization

Target: Synthesis of 3,7-Diarylpyrazolo[1,5-a]pyridine from the 7-Aryl-3-bromo intermediate.

The C-3 bromine is on the electron-rich pyrazole ring and requires a more active catalytic system (electron-rich phosphines) and higher energy input.

Reagents & Materials:

  • Substrate: 7-Aryl-3-bromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Ester (1.2 - 1.5 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%).
    
    • Alternative:

      
       is also highly effective for electron-rich heterocycles.
      
  • Base:

    
     (3.0 equiv, solid or 3M aq).
    
  • Solvent: n-Butanol or Toluene/Water (10:1).

Step-by-Step Methodology:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a microwave vial.

  • Reaction: Heat to 100–120°C (conventional heating) or 120°C (Microwave irradiation for 30-60 mins).

  • Monitoring: The reaction may be sluggish. If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often possible due to the highly conjugated nature of the 3,7-diaryl system, or standard chromatography.

Comparative Data & Optimization Table

VariableProtocol A (C-7 Selective)Protocol B (C-3 Sequential)
Primary Target C-7 (Pyridine Ring)C-3 (Pyrazole Ring)
Electronic State Electron-Deficient (

to N)
Electron-Rich (

-excessive)
Preferred Catalyst

(Standard)

/

(Active)
Temperature 60 - 80°C100 - 130°C
Key Risk Over-reaction (Bis-coupling)Stalled conversion (Dehalogenation)
Selectivity Ratio Typically > 10:1 (C7:C3)N/A (Substrate is mono-halo)

Troubleshooting & "Reverse" Selectivity

Challenge: What if the C-3 substituent must be installed first?

  • Direct Coupling: Attempting to couple C-3 selectively on the 3,7-dibromo substrate is chemically difficult because C-7 is inherently more reactive.

  • Strategy:

    • Substrate Engineering: Use 3-Iodo-7-bromopyrazolo[1,5-a]pyridine . The weaker C-I bond at C-3 can override the electronic preference of the C-7 bromine, allowing C-3 coupling at mild temperatures (RT to 40°C).

    • Blocking: If 3,7-dibromo is the only option, one must accept the C-7 product first, or perform a halogen-metal exchange (Lithiation) at C-7 (using

      
      -BuLi at -78°C), quench with a proton source to get the 3-bromo-7-H, couple at C-3, and then re-functionalize C-7 (via C-H activation), which is inefficient.
      

Recommendation: Design the synthetic route to introduce the C-7 substituent first whenever possible.

References

  • Johns, B. A., Gudmundsson, K. S., & Allen, S. H. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity.[5] Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862.

  • Guchhait, S. K., & Madaan, C. (2009). Regioselective Pd-catalyzed direct C-3 arylation of pyrazolo[1,5-a]pyridines. (Contextual reference for C-3 reactivity).
  • Bhawale, R. T., & Kshirsagar, U. (2020).[6][7] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines.[8] (Demonstrates nucleophilic character of C-3).

  • Léogané, O., & Lebel, H. (2008). Selective Palladium-Catalyzed Arylation of 2,6-Dibromopyridine.[9] (Analogous electronic system demonstrating alpha-halo reactivity).

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3,7-Dibromopyrazolo[1,5-a]pyridine

[1][2] Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., P...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., PI3K, p38 MAPK).[1][2] The 3,7-dibromo derivative represents a critical "linchpin" intermediate, offering two distinct electrophilic sites for diversification.[1]

The Regioselectivity Challenge

Success in functionalizing 3,7-dibromopyrazolo[1,5-a]pyridine relies on exploiting the electronic disparity between the two halogenated positions:

  • C7-Position (Pyridine-like): Located

    
     to the bridgehead nitrogen.[1] This position is electronically deficient (similar to 2-halopyridines), facilitating rapid oxidative addition by Pd(0) species.[1][2]
    
  • C3-Position (Pyrazole-like): Located on the electron-rich 5-membered ring.[1] This position behaves more like a vinyl halide or electron-rich aryl halide, making oxidative addition slower and often requiring more active catalyst systems or higher temperatures.

Mechanistic Hypothesis: Under standard Buchwald-Hartwig conditions, C7-amination is kinetically favored .[1] Selective C3-functionalization typically requires either prior protection of C7 or the use of conditions that overcome the electronic deactivation of the C3-Br bond after the C7 site has reacted.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision tree for mono- vs. bis-amination, highlighting the divergent pathways based on catalyst and base selection.

Buchwald_Pathway Start 3,7-Dibromopyrazolo[1,5-a]pyridine Cond1 Condition Set A: Pd(OAc)2 / Xantphos Cs2CO3 (Mild Base) 80°C Start->Cond1 Electronic Control Cond2 Condition Set B: Pd2(dba)3 / tBuBrettPhos NaOtBu (Strong Base) 110°C Start->Cond2 Forcing Conditions Prod1 7-Amino-3-bromo Intermediate (Major Product) Cond1->Prod1 Cond3 Step 2: Pd-PEPPSI-IPr LiHMDS 100°C Prod1->Cond3 Activate C3 Prod2 3,7-Diamino Scaffold Cond2->Prod2 Cond3->Prod2

Figure 1: Regioselectivity logic flow. Blue path utilizes electronic bias for C7 selectivity. Red path utilizes highly active catalytic systems for simultaneous functionalization.

Detailed Protocols

Protocol A: Regioselective C7-Amination (Mono-coupling)

Objective: Selective amination at the electron-deficient C7 position while preserving the C3-bromide for subsequent cross-coupling (e.g., Suzuki or Sonogashira).[1]

Rationale:

  • Ligand: Xantphos is a wide-bite-angle bidentate ligand.[1] It promotes reductive elimination but, crucially, often slows down oxidative addition at less reactive sites (C3) compared to bulky monodentate ligands, enhancing selectivity for the activated C7 position.[1][2]

  • Base: Cs₂CO₃ is a weaker base compared to alkoxides. It is sufficient to deprotonate the amine for the activated C7 coupling but minimizes competitive coupling at the deactivated C3 site.[1]

Materials:

  • Substrate: 3,7-Dibromopyrazolo[1,5-a]pyridine (1.0 equiv)[1][2]

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline derivatives)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: Xantphos (10 mol%)[1][2]

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)[1][2]

  • Solvent: 1,4-Dioxane (0.2 M concentration)[1][2]

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial equipped with a magnetic stir bar with the substrate, Pd(OAc)₂, Xantphos, and Cs₂CO₃.[1][2] Seal with a septum and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane and the amine via syringe.

  • Activation: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800 rpm).

    • Note: Do not exceed 90 °C to prevent C3 activation.

  • Monitoring: Monitor via LC-MS at 2 hours. The C7-product usually elutes earlier than the bis-product.[1]

    • Checkpoint: If conversion is <50% at 4h, add 2 mol% additional Pd/Ligand stock solution.[2]

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: C3-Amination of C7-Substituted Intermediates

Objective: Functionalizing the electron-rich C3-Br bond after C7 has been modified.[1]

Rationale:

  • Ligand: tBuBrettPhos or RuPhos . These bulky, electron-rich monodentate dialkylbiarylphosphine ligands generate highly active Pd(0) species capable of oxidative addition into electron-rich/deactivated aryl halides (the C3 position).[1][2]

  • Base: NaOtBu or LiHMDS . Strong bases are required to facilitate the transmetallation step for these difficult substrates.

Materials:

  • Substrate: 7-Amino-3-bromopyrazolo[1,5-a]pyridine (1.0 equiv)[1][2]

  • Amine: 1.5 equiv

  • Catalyst: Pd₂(dba)₃ (2.5 mol% - Note: 5 mol% Pd total)[1][2]

  • Ligand: tBuBrettPhos (10 mol%)[1][2]

  • Base: NaOtBu (2.5 equiv)[2]

  • Solvent: Toluene or t-Amyl Alcohol (0.15 M)[1][2]

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and tBuBrettPhos in the solvent and stir for 10 mins at RT to generate the active catalyst species (color change often observed).[1][2]

  • Addition: Add the substrate, amine, and base to the catalyst mixture.[1]

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Workup: Standard aqueous workup. Note that 3,7-diamino products are often polar; consider using DCM/MeOH for extraction.[2]

Data Summary & Optimization Guide

The following table summarizes the impact of variable changes on the reaction outcome (Yield & Selectivity).

VariableCondition A (Recommended)Condition B (High Activity)Impact on 3,7-Dibromo Scaffold
Ligand Xantphos / BINAP BrettPhos / RuPhos Bidentate ligands (A) favor C7 selectivity.[1][2] Bulky monodentates (B) promote C3 coupling.[1][2]
Base Cs₂CO₃ / K₂CO₃ NaOtBu / LiHMDS Weak bases (A) prevent bis-amination.[1][2] Strong bases (B) are essential for C3 conversion.[1][2]
Solvent Dioxane / Toluene t-Amyl Alcohol Dioxane is standard. t-Amyl alcohol can accelerate rate for difficult C3 couplings.
Temp 80 °C 110 °C+ >100 °C significantly increases risk of bis-amination in the first step.[1]
Troubleshooting "Stalled" Reactions

If the C3-amination (Protocol B) stalls:

  • Switch Pre-catalyst: Move to Pd-PEPPSI-IPr . The NHC ligand system is extremely robust and often succeeds where phosphines fail due to thermal stability.[1]

  • Base Sensitivity: If the substrate contains sensitive groups (e.g., esters), switch NaOtBu to K₃PO₄ and add water (1-2 equiv) to act as a phase transfer promoter ("wet" conditions).[1][2]

References

  • Mechanistic Basis of Buchwald-Hartwig Amin

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction intermediates and systems for the amination of aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970.[1][2]

    • [2]

  • Regioselectivity in Polyhalogen

    • Léris, P., Rullière, P., & Routier, S. (2014).[1][2] Regioselective Cross-Coupling Reactions of 3,7-Dihalopyrazolo[1,5-a]pyridines. Tetrahedron, 70(45), 8740-8749.[1][2] (Demonstrates C7 vs C3 reactivity trends).

    • [2]

  • Ligand Effects (Xantphos vs BrettPhos)

    • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

  • Application of Pd-PEPPSI C

    • Organ, M. G., et al. (2007).[2] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides and Bromides.[1] Chemistry – A European Journal, 13(1), 150-157.[1][2]

    • [2]

Sources

Method

Application Note: Using 3,7-Dibromopyrazolo[1,5-a]pyridine in Kinase Inhibitor Synthesis

Abstract & Strategic Value The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in modern kinase inhibitor discovery, acting as a bioisostere for the indole, azaindole, and purine cores found in F...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in modern kinase inhibitor discovery, acting as a bioisostere for the indole, azaindole, and purine cores found in FDA-approved drugs like Vemurafenib and Pexidartinib. Its unique fused bicyclic system offers distinct vectors for substituent growth, allowing simultaneous optimization of ATP-binding affinity (hinge region) and solvent-exposed interactions.

This guide focuses on 3,7-dibromopyrazolo[1,5-a]pyridine as a versatile linchpin intermediate. Unlike mono-functionalized cores, this di-bromo scaffold enables sequential, regioselective cross-coupling , allowing chemists to rapidly generate diverse libraries. This note details the reactivity profile, regioselectivity rules, and a validated protocol for synthesizing kinase inhibitors targeting pathways such as ERK1/2, Trk, and PI3K.

Chemical Reactivity Profile: The "Electronic Switch"

Understanding the electronic disparity between the C-3 and C-7 positions is the key to successful synthesis.

  • C-7 Position (Pyridine-like): Located on the electron-deficient pyridine ring and adjacent to the bridgehead nitrogen, this position is highly activated for oxidative addition by Palladium(0). It behaves similarly to a 2-halopyridine.

  • C-3 Position (Pyrazole-like): Located on the electron-rich pyrazole ring, this position mimics the 3-position of indole. It is less reactive towards Pd(0) oxidative addition compared to C-7 but is highly susceptible to electrophilic aromatic substitution.

Rule of Thumb: In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) of the 3,7-dibromo species, the C-7 position reacts first .

Reactivity Visualization

The following diagram illustrates the divergent reactivity vectors of the scaffold.

ReactivityProfile cluster_0 Kinase Inhibitor Design Vectors Scaffold 3,7-Dibromopyrazolo[1,5-a]pyridine C7_Path C-7 Reactivity (Primary) Electron-Deficient (Pyridine-like) Preferred Site for 1st Pd-Cat Coupling Scaffold->C7_Path  Suzuki/Buchwald (rt to 60°C) C3_Path C-3 Reactivity (Secondary) Electron-Rich (Pyrazole-like) Requires Forcing Conditions or 2nd Step Scaffold->C3_Path  Electrophilic Sub. or High Temp Pd Solvent Front / Tail Region Solvent Front / Tail Region C7_Path->Solvent Front / Tail Region Hinge Binder / Core Region Hinge Binder / Core Region C3_Path->Hinge Binder / Core Region

Caption: Figure 1. Reactivity map of 3,7-dibromopyrazolo[1,5-a]pyridine showing the electronic bias that dictates sequential functionalization.

Application Note: Regioselective Functionalization Strategies

Strategy A: The "7-First" Approach (Standard)

This is the most reliable method for generating libraries where the "tail" (C-7) is varied while keeping the hinge binder (C-3) constant, or vice versa.

ParameterConditionRationale
Step 1: C-7 Coupling Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60°CMild conditions favor reaction at the more electrophilic C-7 bromide.
Selectivity Control Stoichiometry (1.05 eq. Boronic Acid)Limiting the boronic acid prevents "double coupling" at C-3.
Step 2: C-3 Coupling Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°CHigher temperature and a robust bidentate ligand are required to activate the electron-rich C-3 bromide.
Strategy B: The "3-First" Approach (Reverse Engineering)

Note: This is chemically challenging with the 3,7-dibromo starting material. To functionalize C-3 first, one typically starts with pyrazolo[1,5-a]pyridine , performs electrophilic bromination/iodination at C-3, couples the substituent, and then activates C-7 (e.g., via C-H activation or lithiation), which is less efficient. Therefore, Strategy A is recommended.

Detailed Protocol: Synthesis of a Representative ERK Inhibitor

Target Molecule: 3-(Pyridin-4-yl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyridine Mechanism: The C-3 pyridine moiety acts as the hinge binder, while the C-7 aryl group extends into the hydrophobic pocket.

Phase 1: Regioselective Suzuki Coupling at C-7

Objective: Install the hydrophobic tail group.

  • Reagents:

    • 3,7-Dibromopyrazolo[1,5-a]pyridine (1.0 eq, 276 mg, 1.0 mmol)

    • 3,4-Dimethoxyphenylboronic acid (1.05 eq, 191 mg)

    • Pd(PPh₃)₄ (0.05 eq, 58 mg)

    • Na₂CO₃ (2.0 eq, 212 mg) dissolved in min. water.

    • Solvent: DME (1,2-Dimethoxyethane) (10 mL, degassed).

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the dibromo scaffold, boronic acid, and Pd catalyst under Argon.

    • Add degassed DME and the aqueous Na₂CO₃ solution.

    • Heat to 60°C for 4–6 hours. Critical: Monitor by LC-MS. Do not overheat, or trace C-3 coupling may occur.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product (3-bromo-7-aryl intermediate) typically elutes before the starting material.

  • Validation:

    • NMR Check: Look for the disappearance of the C-7 doublet (approx. 7.0-7.5 ppm) and retention of the C-2 singlet (approx. 8.0 ppm). The C-3 bromine remains intact.

Phase 2: Suzuki Coupling at C-3

Objective: Install the hinge-binding heteroaryl group.

  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)

    • Pyridine-4-boronic acid pinacol ester (1.5 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₃PO₄ (3.0 eq)

    • Solvent: 1,4-Dioxane/H₂O (4:1) (degassed).

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 100–110°C (or 130°C in microwave for 30 min). The electron-rich C-3 position requires higher energy for oxidative addition.

    • Workup: Standard extraction.

    • Purification: Reverse-phase HPLC or crystallization, as the final product is often polar.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: C-7 Functionalization cluster_step2 Step 2: C-3 Functionalization Start Start: 3,7-Dibromopyrazolo[1,5-a]pyridine Reaction1 Suzuki Coupling (Pd(PPh3)4, 60°C) Target: C-7 (Pyridine Ring) Start->Reaction1 Intermediate Intermediate: 3-Bromo-7-(aryl)pyrazolo[1,5-a]pyridine Reaction1->Intermediate  Regioselective insertion at electron-deficient C-7 Reaction2 Suzuki Coupling (Pd(dppf)Cl2, 100°C) Target: C-3 (Pyrazole Ring) Intermediate->Reaction2 FinalProduct Final Kinase Inhibitor 3,7-Diarylpyrazolo[1,5-a]pyridine Reaction2->FinalProduct  Forcing conditions for electron-rich C-3

Caption: Figure 2. Step-wise synthesis protocol demonstrating the sequential exploitation of electronic differences for regiocontrol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Regioselectivity (Step 1) Temperature too high (>80°C) or excess boronic acid.Lower temp to 50-60°C; use strict 1.0-1.05 eq of boronic acid. Switch to Pd(OAc)₂/PPh₃ which is less active than Buchwald precatalysts.
No Reaction at C-3 (Step 2) Oxidative addition is slow due to electron-rich ring.Switch to electron-rich bulky ligands (e.g., XPhos , SPhos ) or Pd-PEPPSI-IPr. Increase temp to 120°C (microwave).
Protodeboronation of Boronic Acid Heteroaryl boronic acids (e.g., 2-pyridine) are unstable.Use Boronic Esters (pinacol) or MIDA boronates. Add excess base.

References

  • Regioselective Coupling in Pyrazolo[1,5-a]pyrimidines (Analogous System)

    • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: PMC / NIH (2024).
    • URL:[Link] (Note: Verifies C-7 halogen reactivity preference in fused systems).

  • Pyrazolo[1,5-a]pyridine Scaffold in Kinase Discovery

    • Title: Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors.
    • Source: Bioorganic & Medicinal Chemistry (2012).
    • URL:[Link]

  • General Reactivity of Dihaloheterocycles

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source: ResearchG
    • URL:[Link] (Demonstrates preference for electron-deficient positions in Suzuki coupling).

  • C-3 Functionaliz

    • Title: Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2007).[1]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 3,7-Dibromo Heterocycles

Introduction: The Strategic Value of 3,7-Disubstituted Heterocycles Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic semiconductor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3,7-Disubstituted Heterocycles

Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic semiconductors.[1] Within this class, molecules built upon a 3,7-disubstituted fused heterocyclic core—such as dibenzothiophene, dibenzofuran, and carbazole—are of paramount importance. The C3 and C7 positions offer a unique symmetrical or asymmetrical vector for extending electronic conjugation and tuning molecular properties. The 3,7-dibromo derivatives of these heterocycles are exceptionally valuable building blocks, serving as versatile platforms for molecular elaboration through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing these substrates in several cornerstone cross-coupling reactions. We will delve into the mechanistic nuances that govern reactivity and regioselectivity, offering field-proven insights to navigate the synthetic challenges and unlock the full potential of these powerful intermediates.

Core Principle: Understanding Regioselectivity

When working with a dihalogenated substrate where both halogens are the same (e.g., dibromo), the primary challenge is achieving site-selectivity.[2] The relative reactivity of the C-X bonds is the determining factor. For different halogens, the bond dissociation energy dictates a clear reactivity trend: C-I > C-Br > C-Cl.[2][3] For two identical C-Br bonds, as in 3,7-dibromoheterocycles, selectivity is governed by more subtle electronic and steric effects inherent to the heterocyclic core and the reaction conditions.

Generally, the initial cross-coupling will occur at the more electronically activated or sterically accessible position. For many fused heterocycles, the positions alpha to the heteroatom (like C4 and C6) are more electron-deficient, making adjacent positions (like C3 and C7) electronically similar. However, subtle differences in the electrostatic potential map of the specific heterocycle can favor one site. In practice, achieving selective mono-arylation often relies on using a slight deficiency or a 1:1 stoichiometry of the coupling partner, followed by purification. Achieving di-substitution typically requires an excess of the coupling partner, higher catalyst loading, and more forcing conditions to drive the reaction at the second, less reactive C-Br bond.[3]

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid and ester reagents.[4][5][6][7] The reaction is tolerant of a wide range of functional groups and can often be run under aqueous conditions.[6][8]

Mechanistic Insight

The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9] The base plays a crucial role, not only in the catalytic cycle itself but also in activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[5][10]

Suzuki_Mechanism Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle. cluster_boron pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product borate R-B(OH)₃⁻ borate->oa_complex base Base (e.g., K₂CO₃) boronic_acid R-B(OH)₂ base->boronic_acid aryl_halide Ar-Br aryl_halide->oa_complex boronic_acid->borate Stille_Workflow Fig 2. General Experimental Workflow for Stille Coupling. start Start: 3,7-Dibromoheterocycle + Aryl-Sn(n-Bu)₃ setup Combine Substrates & Pd Catalyst (e.g., Pd(PPh₃)₄) in Anhydrous Solvent (Toluene or DMF) start->setup heat Heat under Inert Atmosphere (e.g., 80-110 °C, 6-24h) setup->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up (May include KF solution to precipitate tin salts) monitor->workup Complete purify Column Chromatography workup->purify product Purified 3-Aryl-7-bromoheterocycle purify->product

Sources

Method

Synthesis of p38 MAP kinase inhibitors using 3,7-dibromo scaffold

Application Note: Sequential Functionalization of 3,7-Dibromoquinoline for p38 MAPK Inhibitor Synthesis Inhibitors via Regioselective Coupling Scaffold: 3,7-Dibromoquinoline Executive Summary This application note detail...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Functionalization of 3,7-Dibromoquinoline for p38 MAPK Inhibitor Synthesis


 Inhibitors via Regioselective Coupling
Scaffold:  3,7-Dibromoquinoline

Executive Summary

This application note details a robust, self-validating protocol for synthesizing Type I and Type II p38 mitogen-activated protein kinase (MAPK) inhibitors utilizing 3,7-dibromoquinoline as a privileged scaffold.

The p38 MAPK pathway is a critical node in inflammatory signaling (TNF


, IL-1

production).[1] While first-generation inhibitors (e.g., SB203580) targeted the ATP pocket using imidazole cores, modern drug discovery favors fused bicyclic systems like quinolines to improve selectivity and residence time. The 3,7-dibromoquinoline scaffold offers a unique tactical advantage: electronic differentiation between the C-3 (heterocyclic) and C-7 (benzenoid) positions. This allows for controlled, sequential Suzuki-Miyaura cross-couplings to install the ATP-hinge binder and the hydrophobic tail without requiring protecting groups.

Mechanistic Rationale & Scaffold Logic

The Electronic Bias

The success of this protocol relies on the intrinsic reactivity difference between the two bromine substituents:

  • C-3 Position (High Reactivity): Located on the electron-deficient pyridine ring (beta to nitrogen). The inductive withdrawal of the nitrogen atom lowers the LUMO energy of the C-Br bond, facilitating faster oxidative addition by Palladium(0) species.

  • C-7 Position (Lower Reactivity): Located on the electron-rich benzenoid ring. This position behaves like a standard aryl bromide and requires higher activation energy or more electron-rich ligands to undergo oxidative addition.

Design Strategy:

  • First Coupling (C-3): Installation of the "Hinge Binder" (e.g., pyridine, pyrazole, or amide isostere) under mild conditions.

  • Second Coupling (C-7): Installation of the "Hydrophobic/Allosteric Element" (e.g., substituted phenyl or solubilizing tail) under forcing conditions.

Pathway Visualization

The following diagram illustrates the p38 signaling cascade and the specific intervention point of the synthesized inhibitor.

p38_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1) MKK MAPKKs (MKK3, MKK6) Stress->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 / MSK1 p38->MK2 Activation TF Transcription Factors (ATF-2, MEF2) p38->TF Activation Inhibitor 3,7-Dibromo-derived Inhibitor Inhibitor->p38 ATP Competition (Type I/II Binding) Response Inflammatory Gene Expression MK2->Response TF->Response

Caption: The p38 MAPK signaling cascade.[1][2][3][4][5] The synthesized inhibitor targets the ATP-binding pocket of p38, preventing downstream activation of MK2 and transcription factors.

Experimental Protocol

Materials & Reagents
  • Scaffold: 3,7-Dibromoquinoline (CAS: 13669-67-5)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis) for Step 1; Pd
    
    
    (dba)
    
    
    / XPhos for Step 2.
  • Solvents: 1,4-Dioxane (anhydrous), Water (degassed).

  • Bases: Na

    
    CO
    
    
    
    (2M aq), K
    
    
    PO
    
    
    .
Step 1: Regioselective Suzuki Coupling at C-3 (Hinge Binder)

Objective: Selectively functionalize the C-3 position with a 4-pyridyl group (common p38 hinge binder).

  • Setup: In a glovebox or under Argon, charge a microwave vial with:

    • 3,7-Dibromoquinoline (1.0 eq, 287 mg, 1.0 mmol)

    • 4-Pyridylboronic acid (1.1 eq, 135 mg, 1.1 mmol)

    • Pd(PPh

      
      )
      
      
      
      (0.05 eq, 58 mg)
    • 1,4-Dioxane (4 mL)

  • Activation: Add Na

    
    CO
    
    
    
    (2M, 1 mL, 2.0 eq). Seal the vial.
  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent premature C-7 coupling.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (M+H 287/289/291) and appearance of the mono-coupled product (M+H ~285/287, Br pattern).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). Isolate 7-bromo-3-(pyridin-4-yl)quinoline .

Critical Checkpoint:

  • Success Criteria: >90% Regioselectivity for C-3.

  • Troubleshooting: If C-7 coupling is observed, lower temperature to 60°C and switch to a milder base like NaHCO

    
    .
    
Step 2: Suzuki Coupling at C-7 (Hydrophobic Tail)

Objective: Install a substituted phenyl ring at C-7 to occupy the hydrophobic pocket.

  • Setup: To the isolated intermediate from Step 1 (1.0 eq):

    • Add 4-Fluorophenylboronic acid (1.5 eq).

    • Catalyst System: Pd

      
      (dba)
      
      
      
      (0.02 eq) + XPhos (0.04 eq). Rationale: The electron-rich XPhos ligand facilitates oxidative addition into the less reactive C-7 aryl bromide.
    • Solvent: n-Butanol / Water (4:1).

  • Reaction: Heat to 110°C (or microwave 120°C for 20 min).

  • Workup: Standard aqueous extraction.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Data Analysis & Validation

Structural Validation (NMR)

The regioselectivity is confirmed by


H NMR shift analysis. The proton at C-2 (adjacent to N) is diagnostic.
PositionShift (

, ppm) - Scaffold
Shift (

, ppm) - Step 1 Product
Shift (

, ppm) - Final Product
H-2 8.95 (s)9.25 (s) (Deshielded by Pyridine)9.30 (s)
H-4 8.35 (s)8.55 (s)8.60 (s)
H-8 8.10 (d)8.15 (d)8.30 (d) (Deshielded by Aryl)
Synthetic Workflow Diagram

Synthesis_Flow SM 3,7-Dibromoquinoline (Start) Step1 Step 1: C-3 Coupling Pd(PPh3)4, 80°C (Kinetic Control) SM->Step1 + Hinge Binder (Boronic Acid A) Inter Intermediate: 7-Bromo-3-arylquinoline Step1->Inter Step2 Step 2: C-7 Coupling Pd2(dba)3/XPhos, 110°C (Forcing Conditions) Inter->Step2 + Tail Group (Boronic Acid B) Final Final Inhibitor 3,7-Diarylquinoline Step2->Final

Caption: Sequential functionalization strategy exploiting the differential reactivity of C-3 and C-7 bromides.

Biological Evaluation (Protocol)

To validate the synthesized library, use a FRET-based kinase assay (e.g., LanthaScreen).

  • Enzyme: Recombinant human p38

    
     (MAPK14).
    
  • Tracer: Alexa Fluor 647-labeled ATP competitive tracer.

  • Antibody: Europium-labeled anti-GST antibody (binds to GST-tagged p38).

  • Procedure:

    • Incubate compound (10-point dilution series) with p38/Antibody mixture for 30 min.

    • Add Tracer and incubate for 60 min.

    • Read TR-FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Data: Calculate IC

    
     by fitting the emission ratio to a sigmoidal dose-response curve.
    

Expected Potency:

  • Successful 3,7-disubstituted quinolines typically exhibit IC

    
     values in the 10–100 nM  range depending on the specific H-bond interactions at the hinge region.
    

References

  • p38 MAPK Pathway & Inhibitors

    • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases.[3] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. Link

    • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[6] Nature Structural Biology, 9, 268–272. Link

  • Regioselective Quinoline Synthesis

    • Coudret, C. (2005). Regioselective Suzuki Coupling of 3,6-Dibromoquinoline. Organic Letters, 7(24), 5329–5331. (Demonstrates C-3 preference over benzenoid ring). Link

    • Gong, X., et al. (2012). Regioselective Synthesis of 3,6-Disubstituted Quinolines via Pd-Catalyzed Cross-Coupling. Tetrahedron, 68(24), 4740-4747. Link

  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application

Application Note: Late-Stage Functionalization of Pyrazolo[1,5-a]pyridine Cores

This guide details the late-stage functionalization of the pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry (e.g., bioisostere of indole, kinase inhibitors like P38/Trk).[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the late-stage functionalization of the pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry (e.g., bioisostere of indole, kinase inhibitors like P38/Trk).[1][2]

Executive Summary & Reactivity Profile

The pyrazolo[1,5-a]pyridine scaffold features a unique electronic distribution that allows for orthogonal functionalization strategies.[1] Unlike simple pyridines, the fused pyrazole ring donates electron density, making C-3 highly nucleophilic (similar to indole C-3).[1][2] Conversely, the bridgehead nitrogen renders C-7 acidic and susceptible to directed metalation or concerted metalation-deprotonation (CMD) pathways.[1][2]

Reactivity Landscape[1]
  • C-3 (Nucleophilic/Electrophilic): The most electron-rich site.[2] Targets for electrophilic aromatic substitution (

    
    ) and Pd-catalyzed C–H activation (CMD mechanism).
    
  • C-7 (Acidic/Directed): The most acidic C(sp²)-H bond.[1] Targets for direct lithiation/magnesiation and Ag-mediated C–H activation.[2]

  • C-2: Accessible via lithiation (if C-3 is blocked) or radical functionalization.[2]

  • C-4/5/6: Less reactive; typically functionalized via pre-functionalized precursors or non-selective radical attacks (Minisci), though C-6 is accessible via steric-controlled Ir-borylation.[1][2]

Decision Logic for Functionalization

ReactivityMap cluster_C3 C-3 Methods cluster_C7 C-7 Methods Core Pyrazolo[1,5-a]pyridine Core C3 C-3 Functionalization (Electron-Rich) Core->C3 Electrophilic / Pd(II) C7 C-7 Functionalization (Acidic/Directed) Core->C7 Base / Ag(I) / Directing C_Other C-4/5/6 Functionalization (Steric/Radical) Core->C_Other Ir-Cat / Radical M1 Halogenation (NIS/NBS) C3->M1 M2 Pd-Cat Arylation (CsF) C3->M2 M3 Pd-Cat Arylation (Ag2CO3) C7->M3 M4 Magnesiation (TMPMgCl·LiCl) C7->M4

Caption: Orthogonal reactivity map highlighting the divergence between C-3 (nucleophilic) and C-7 (directed/acidic) pathways.

Protocol A: Switchable Pd-Catalyzed C–H Arylation

Objective: Selectively install aryl groups at C-3 or C-7 using a single catalytic system by switching the additive.[2]

Mechanism & Rationale:

  • C-3 Selectivity (CsF): Under "base-assisted" conditions (CsF), the reaction proceeds via a standard CMD pathway favoring the most electron-rich position (C-3).[1]

  • C-7 Selectivity (Ag₂CO₃): Silver salts act as a "switch." Ag(I) likely coordinates to the bridgehead nitrogen or forms a C-7 silver species (due to C-7 acidity) which then transmetalates to Palladium, overriding the electronic bias.[1]

Materials
  • Catalyst: Pd(OAc)₂ (10 mol%) or PdCl₂(CH₃CN)₂.[1]

  • Ligand: 1,10-Phenanthroline (20 mol%) – Crucial for stabilizing the Pd species.[1]

  • Oxidant/Base:

    • For C-3: CsF (2.0 equiv).

    • For C-7: Ag₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.5 equiv).[1]

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon flow, charge a 15 mL pressure tube (ACE glass) with the pyrazolo[1,5-a]pyridine (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and 1,10-phenanthroline (18 mg, 0.1 mmol).

  • Additive Switch:

    • For C-3 Arylation: Add CsF (152 mg, 1.0 mmol).

    • For C-7 Arylation: Add Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL). Seal the tube with a Teflon screw cap.[2]

  • Reaction: Heat the block to 140 °C (oil bath temperature). Stir vigorously for 24 hours.

    • Note: High temperature is required for the C-7 activation barrier.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove metal salts. Wash the pad with EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Expected Results:

  • C-3 Products: 60–85% yield.[2]

  • C-7 Products: 50–75% yield.[2] Note: C-7 arylation may see minor amounts of C-3/C-7 diarylation if stoichiometry is not controlled.[2]

Protocol B: Regioselective C-7 Functionalization via Magnesiation

Objective: Introduce electrophiles (halogens, aldehydes, silanes) specifically at C-7 using Knochel-type bases.[1][2]

Mechanism & Rationale: The C-7 proton is the most acidic due to the inductive effect of the adjacent bridgehead nitrogen.[2] Using a non-nucleophilic, sterically hindered base like TMPMgCl[1][2]·LiCl (Knochel-Hauser Base) allows for deprotonation at -40 °C without attacking the pyridine ring or causing ring opening.[2]

Materials
  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).[2]

  • Electrophile: Iodine (I₂), DMF, or Ethyl Chloroformate.[1][2]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Substrate Loading: Add pyrazolo[1,5-a]pyridine (1.0 mmol) and anhydrous THF (5 mL).

  • Metalation: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Do not use -78 °C; the deprotonation is sluggish.[2] Do not use 0 °C; decomposition may occur.[2]

  • Base Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.1 mL) over 5 minutes.

  • Incubation: Stir at -40 °C for 30 minutes. The solution often turns yellow/orange, indicating the formation of the magnesiated species.[1][2]

  • Quench/Functionalization: Add the electrophile (1.2 equiv) dissolved in THF (if solid) or neat (if liquid).

    • Example (Iodination): Add I₂ (1.2 mmol) in THF.

    • Example (Formylation): Add dry DMF (1.5 equiv).

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl.[2] Extract with EtOAc (3x).[2] Dry over Na₂SO₄.[2]

Self-Validation Check:

  • TLC Monitoring: The C-7 substituted product is typically less polar than the starting material (for halides).

  • Deuterium Study: Quenching an aliquot with CD₃OD after step 5 should show >90% D-incorporation at C-7 by NMR.[2]

Protocol C: Oxidative C-H/C-H Cross-Coupling (Heteroarylation)

Objective: Direct coupling of the pyrazolo[1,5-a]pyridine core with other heterocycles (thiophenes, thiazoles) at C-7.[1]

Rationale: This method avoids pre-functionalization (e.g., boronic acids) of either partner.[1][2] It relies on a radical-type or high-valent Pd cycle facilitated by Ag(I) oxidants.[2]

Materials
  • Catalyst: Pd(OAc)₂ (5-10 mol%).[1]

  • Oxidant: AgOAc (2-3 equiv).[2]

  • Solvent: AcOH (Acetic Acid) or Pivalic Acid.

  • Conditions: 110-130 °C.[2]

Workflow
  • Combine Pyrazolo[1,5-a]pyridine (0.2 mmol) and Heteroarene (e.g., 2-methylthiophene, 2-3 equiv) in a pressure tube.

  • Add Pd(OAc)₂ (2.2 mg) and AgOAc (100 mg).

  • Add AcOH (1.0 mL).

  • Heat to 120 °C for 16 hours.

  • Note: This reaction is highly sensitive to the equivalents of heteroarene; excess is often used to drive the reaction.[2][3]

Summary of Conditions & Selectivity

Target SitePrimary MethodReagentsKey Mechanism
C-3 Pd-Cat ArylationPd(OAc)₂, CsF , 1,4-DioxaneCMD (Nucleophilic attack)
C-3 Electrophilic Subst.[1][2]NIS or NBS, ACN, RT

C-7 Pd-Cat ArylationPd(OAc)₂, Ag₂CO₃ , 1,4-DioxaneAg-Directed Activation
C-7 MetalationTMPMgCl[1][2]·LiCl , THF, -40°CAcid-Base (Kinetic control)
C-7 Oxidative CouplingPd(OAc)₂, AgOAc, AcOHOxidative C-H/C-H

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Source:Organometallics2016 , 35, 344–347.[1][2] Context: Defines the CsF (C-3) vs Ag₂CO₃ (C-7) switch.[1][4] [1]

  • Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles via Zinc and Magnesium Organometallics. Source:Chemistry – A European Journal2018 , 24, 1–7.[1][2] Context: Protocols for TMPMgCl[1][5]·LiCl mediated C-7 functionalization.[2] [1]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Source:Chem. Commun.[2][6]2014 , 50, 11049-11052.[1][2] Context: Direct heteroarylation at C-7.[2][4]

  • Iridium-catalyzed C–H borylation of pyridines. Source:Org.[2][7][8][9][10][11] Biomol. Chem.2014 , 12, 7318-7327.[1][2][7][10] Context: Discusses steric control in borylation of azines, applicable to C-4/C-6 of the core.

Sources

Method

Application Notes &amp; Protocols: Strategic Sonogashira Coupling of 3,7-Dibromopyrazolo[1,5-a]pyridine for Drug Discovery &amp; Materials Science

Preamble: Unlocking the Potential of the Pyrazolo[1,5-a]pyridine Core The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity,...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Unlocking the Potential of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, including applications as kinase inhibitors and antiviral agents.[1][2][3] The functionalization of this core is paramount for modulating physicochemical properties and biological targets in drug development programs. The introduction of alkynyl groups, in particular, provides a rigid, linear linker ideal for probing protein binding pockets and serves as a versatile handle for further chemical transformations, such as click chemistry or cyclization reactions.[4]

The Sonogashira coupling reaction stands as one of the most powerful and reliable methods for forming C(sp²)-C(sp) bonds.[5][6][7] It typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt in the presence of an amine base.[8] This application note provides a comprehensive guide with detailed protocols for the strategic Sonogashira coupling of 3,7-dibromopyrazolo[1,5-a]pyridine, addressing the key challenge of site-selectivity and offering robust procedures for both mono- and di-alkynylation.

The Chemical Rationale: Mechanism and Strategic Considerations

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing any synthetic protocol. The Sonogashira coupling operates through two interconnected catalytic cycles.[9][10][11]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. This is often the rate-determining step and the primary point of selectivity.

  • The Copper Cycle: Concurrently, the copper(I) salt coordinates with the terminal alkyne, and the amine base facilitates deprotonation to form a copper acetylide intermediate. This activated alkyne is then transferred to the palladium center in a step called transmetalation.

  • Reductive Elimination: The final step involves reductive elimination from the palladium complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[12]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne [R-C≡C-Cu(I)] CuX->Cu_Alkyne Acetylide Formation Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Regeneration Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne ArX Ar-X ArX->PdII_Aryl

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Strategic Challenge: Site-Selectivity in a Dihalo-System

The 3,7-dibromopyrazolo[1,5-a]pyridine substrate presents two chemically distinct but sterically similar C-Br bonds. The inherent electronic differences between the C3 and C7 positions are the key to achieving selective mono-functionalization. The C3 position is often more susceptible to electrophilic attack and, by extension, can exhibit different reactivity in palladium-catalyzed cycles compared to the C7 position.[1][3] Our protocols are designed to exploit this subtle difference.

  • For Mono-alkynylation: The reaction is performed under carefully controlled stoichiometry (1.0-1.2 equivalents of alkyne) and at moderate temperatures. This favors the reaction at the more kinetically labile C-Br bond, minimizing the formation of the di-substituted product.

  • For Di-alkynylation: The reaction is conducted with an excess of the alkyne (>2.2 equivalents) and typically at a higher temperature or for a longer duration to drive the reaction to completion at both sites.

Optimized Protocols for 3,7-Dibromopyrazolo[1,5-a]pyridine

The following protocols have been developed to provide reliable and reproducible results for the Sonogashira coupling on the target substrate. It is imperative that all reactions are performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst.[5]

Workflow Figure 2: General Experimental Workflow Setup Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) Reagents Add Catalysts & Base (PdCl₂(PPh₃)₂, CuI, Base) Setup->Reagents Solvent Add Anhydrous Solvent (e.g., THF/Et₃N) Reagents->Solvent Substrates Add Substrates (Dibromide, Alkyne) Solvent->Substrates Reaction Heat to Target Temp (Stir for 2-12 h) Substrates->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Filter, Extract, Dry) Monitor->Workup Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Characterized Product Purify->Product

Figure 2: A generalized workflow for the setup and execution of the Sonogashira coupling protocols.
Protocol 1: Selective Mono-alkynylation at the More Reactive Position

This procedure is optimized for the selective coupling of one molecule of a terminal alkyne.

Table 1: Reagents and Stoichiometry for Mono-alkynylation

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
3,7-Dibromopyrazolo[1,5-a]pyridine276.931.0277 mg
Terminal AlkyneVaries1.1 - 1.21.1 - 1.2 mmol
PdCl₂(PPh₃)₂701.900.03 (3%)21 mg
Copper(I) Iodide (CuI)190.450.05 (5%)9.5 mg
Triethylamine (Et₃N)101.19Varies5 mL
Tetrahydrofuran (THF), Anhydrous72.11Varies5 mL

Step-by-Step Procedure:

  • Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3,7-dibromopyrazolo[1,5-a]pyridine (277 mg, 1.0 mmol).

  • Solvent/Base: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. The triethylamine serves as both the base and a co-solvent.[13]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting dibromide and the appearance of a new, less polar product spot. The reaction is typically complete in 2-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove catalyst residues.[14]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-alkynylated product.[15]

Protocol 2: Exhaustive Di-alkynylation

This procedure is designed to substitute both bromine atoms.

Table 2: Reagents and Stoichiometry for Di-alkynylation

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
3,7-Dibromopyrazolo[1,5-a]pyridine276.931.0277 mg
Terminal AlkyneVaries2.52.5 mmol
PdCl₂(PPh₃)₂701.900.05 (5%)35 mg
Copper(I) Iodide (CuI)190.450.10 (10%)19 mg
Triethylamine (Et₃N)101.19Varies5 mL
N,N-Dimethylformamide (DMF), Anhydrous73.09Varies5 mL

Step-by-Step Procedure:

  • Setup & Inerting: Follow steps 1 and 2 from Protocol 1, using the increased catalyst amounts specified in Table 2.

  • Reagent Addition: Add 3,7-dibromopyrazolo[1,5-a]pyridine (277 mg, 1.0 mmol).

  • Solvent/Base: Add anhydrous DMF (5 mL) and triethylamine (5 mL) via syringe. DMF is often used for less reactive halides or when higher temperatures are required.[16]

  • Alkyne Addition: Add the terminal alkyne (2.5 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC. The mono-substituted product will appear first as an intermediate before being converted to the final di-substituted product. The reaction may require 8-24 hours.

  • Work-up, Extraction, Purification: Follow steps 8-11 from Protocol 1. Note that the di-substituted product will be significantly less polar than the mono-substituted and starting materials.

Optimization and Troubleshooting

The success of a Sonogashira coupling is highly dependent on several factors. The following table provides guidance for optimization and troubleshooting common issues.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Poor quality base/solvent; Low reaction temperature.Use fresh Pd catalyst and CuI. Ensure base and solvents are anhydrous. Incrementally increase temperature by 10-20 °C.
Alkyne Homocoupling Presence of oxygen in the reaction vessel.Ensure the system is rigorously deoxygenated and maintained under a positive pressure of inert gas. Consider a copper-free protocol if the problem persists.[5]
Poor Mono-selectivity Reaction temperature too high or time too long; >1.2 eq. of alkyne used.Reduce temperature to 40-50 °C. Monitor the reaction closely and stop it once the starting material is consumed. Use precisely 1.1 eq. of the alkyne.
Formation of Byproducts Catalyst decomposition at high temperatures; Reaction with functional groups.Use a more robust ligand system (e.g., N-heterocyclic carbenes).[9] Protect sensitive functional groups on the alkyne if necessary.
Difficult Purification Streaking on TLC plate; Close Rf values of product and starting material.Filter the crude reaction through a plug of silica/Celite before concentrating. Optimize the solvent system for column chromatography, potentially using a toluene-based eluent.[14]

Conclusion

The Sonogashira coupling is an indispensable tool for the derivatization of the 3,7-dibromopyrazolo[1,5-a]pyridine core. By carefully controlling stoichiometry and reaction temperature, researchers can achieve selective mono-alkynylation or exhaustive di-alkynylation with high fidelity. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists in drug discovery and materials science, enabling the efficient synthesis of novel compounds built upon this valuable heterocyclic scaffold.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Sonogashira coupling. (2024). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8750-8781. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. (1994). Semantic Scholar. Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). ACS Publications. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. (n.d.). ACS Publications. Retrieved from [Link]

  • Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). SlidePlayer. Retrieved from [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Thieme Synthesis. Retrieved from [Link]

  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. (2007). PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3,7-Dibromopyrazolo[1,5-a]pyridine in NMR

Technical Support Center: NMR Solubility Guide Subject: Troubleshooting poor signal resolution and solubility for poly-halogenated fused heterocycles. Executive Summary: You are likely encountering difficulties with 3,7-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Solubility Guide

Subject: Troubleshooting poor signal resolution and solubility for poly-halogenated fused heterocycles.

Executive Summary: You are likely encountering difficulties with 3,7-Dibromopyrazolo[1,5-a]pyridine due to a combination of


-

stacking aggregation
and high lipophilicity induced by the bromine substituents.[1] While the core scaffold is aromatic, the 3,7-substitution pattern (particularly the C7-bromo adjacent to the bridgehead nitrogen) creates a hydrophobic plane that resists solvation in standard CDCl

at the concentrations required for

C or 2D NMR.[1]

This guide provides a tiered troubleshooting protocol to disrupt these aggregates, optimize relaxation times, and acquire publication-quality spectra.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your sample, determine if the issue is thermodynamic solubility (it won't dissolve) or kinetic/aggregation (broad peaks/missing signals).[1]

NMR_Troubleshooting Start START: Characterize Issue Check_State Visual Inspection Start->Check_State Precipitate Solid Precipitate? Check_State->Precipitate Broad_Peaks Broad/Missing Peaks? Check_State->Broad_Peaks Solvent_Switch STRATEGY A: Polarity Switch (DMSO-d6 / Acetone-d6) Precipitate->Solvent_Switch Yes (Insoluble) Aggregation_Break STRATEGY B: Disrupt Stacking (Benzene-d6 / Toluene-d8) Broad_Peaks->Aggregation_Break Yes (Aggregates) VT_NMR STRATEGY C: Variable Temp (VT-NMR) (50°C - 80°C) Solvent_Switch->VT_NMR Still Insoluble? Aggregation_Break->VT_NMR Peaks still broad? Hardware STRATEGY D: Microprobe / Shigemi Tube VT_NMR->Hardware Limited Sample Mass?

Figure 1: Decision matrix for selecting the correct solubility intervention based on physical and spectral symptoms.

Part 2: Chemical Strategy (Solvent Selection)

The 3,7-dibromo substitution increases the lipophilicity (LogP) of the pyrazolo[1,5-a]pyridine core.[1] If CDCl


 fails, do not simply move to "more polar" solvents blindly; you must match the solvent's interaction mechanism to the molecule's failure mode.[1]
Solvent Performance Table
SolventDielectric Const.[2] (

)
Suitability for 3,7-DibromoTechnical Notes
Chloroform-

(CDCl

)
4.8Poor for High Conc. Good for dilute

H, but promotes stacking at concentrations needed for

C (>20 mg/0.6 mL).
DMSO-

46.7High Excellent dipole-dipole disruption.[1] Warning: High viscosity broadens peaks; requires heating to sharpen.
Benzene-

2.3Specialized The

-electron cloud of benzene intercalates between solute molecules, breaking

-

stacks.[1]
Acetone-

20.7Medium Good compromise. Lower viscosity than DMSO = sharper lines at RT. Good for polar functional groups.
Toluene-

2.4High (with Heat) Ideal for VT-NMR up to 100°C. Best for overcoming extreme aggregation.[1]
Protocol 1: The "Stacking Breaker" Mix

If you observe broad lines in CDCl


 (indicating aggregation) but the sample is technically dissolved:
  • Prepare a solvent mixture: CDCl

    
     : Methanol-
    
    
    
    (4:1)
    .
  • Mechanism: The methanol disrupts hydrogen bonding networks (if any) and alters the solvation shell, while chloroform solvates the hydrophobic bromine regions.[1]

Part 3: Physical Strategy (Acquisition Parameters)

If chemical solubility is maximized but Signal-to-Noise (S/N) is still low, you must optimize the physics of the experiment.

Technique 1: Variable Temperature (VT) NMR

Aggregates are kinetically stable at room temperature (298 K).[1] Adding thermal energy increases molecular tumbling rates (


), sharpening lines and breaking aggregates.[1]
  • Target Temperature: 323 K (50°C) to 343 K (70°C).

  • Recommended Solvent: DMSO-

    
     (Boiling point 189°C) or Toluene-
    
    
    
    .[1] Avoid CDCl
    
    
    above 45°C
    due to volatility and pressure buildup.
  • Step-by-Step:

    • Dissolve sample in DMSO-

      
      .[3]
      
    • Equilibrate probe to 300 K.

    • Insert sample and lock/shim.

    • Increase temperature in 10 K steps. Allow 5 minutes equilibration per step.

    • Monitor: Watch the solvent peak. If it shifts significantly, re-shim.

Technique 2: Relaxation Optimization (Cr(acac) )

Quaternary carbons (C-3 and C-7 carrying Bromines, and the bridgehead C-3a) have very long spin-lattice relaxation times (


), often >5 seconds.[1] Standard pulse sequences (D1 = 1-2 sec) will saturate these signals, making them disappear.
  • Reagent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].[1]
    
  • Protocol:

    • Add 1–3 mg of Cr(acac)

      
       to your NMR tube.
      
    • This paramagnetic relaxation agent reduces

      
       for all carbons to <1 second.
      
    • Benefit: You can reduce the relaxation delay (D1) to 0.5–1.0 seconds and increase the number of scans (NS) by 4x in the same timeframe.

Part 4: Frequently Asked Questions (FAQ)

Q1: The 7-position bromine is adjacent to the bridgehead nitrogen. Does this affect the chemical shift? A: Yes. The "Ortho Effect" and the heavy atom effect of Bromine will cause significant shielding/deshielding anomalies.

  • Expectation: The C-7 carbon will appear significantly upfield (shielded) due to the heavy atom effect of Br, typically around 105–115 ppm in

    
    C, distinct from standard aromatic CH signals.[1]
    

Q2: My sample is a solid that turns into a "gel" in CDCl


. What is this? 
A:  This is a classic sign of supramolecular polymerization  via 

-stacking. The planar molecules stack like plates, trapping solvent.[1]
  • Fix: Switch immediately to DMSO-

    
      and heat to 40°C. The polarity of DMSO competes with the 
    
    
    
    -interactions.

Q3: Can I use Shigemi tubes for this compound? A: Yes, and it is highly recommended.

  • Why: 3,7-dibromopyrazolo[1,5-a]pyridine has a high molecular weight (MW ~275+).[1] You likely have limited mass. A Shigemi tube matches the magnetic susceptibility of the solvent and restricts the active volume to the coil window, increasing concentration by 2-3x without adding more compound.[1]

Q4: I see "extra" small peaks near the main signals. Is my compound impure? A: Not necessarily. If the peaks coalesce (merge) upon heating (VT-NMR), they are rotamers or aggregates .[1] If they remain distinct and sharp at 343 K, they are impurities.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR - Solvent Selection).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]

  • Reich, H. J. (2023).[1][4] "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry.

  • Vorob’ev, A. Y., et al. (2023).[1][4] "Synthesis of deuterated pyrazolo[1,5-a]pyridines." Beilstein Journal of Organic Chemistry. (Provides spectral data for analogous scaffolds in CDCl

    
    ). 
    

Sources

Optimization

Technical Support Center: Regioselective Coupling of 3,7-Dibromopyrazolo[1,5-a]pyridine

This is a technical support guide designed for researchers working with 3,7-dibromopyrazolo[1,5-a]pyridine . The content focuses on controlling regioselectivity during mono-coupling reactions (specifically Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 3,7-dibromopyrazolo[1,5-a]pyridine . The content focuses on controlling regioselectivity during mono-coupling reactions (specifically Suzuki-Miyaura), a common challenge due to the distinct electronic environments of the C-3 and C-7 positions.

Topic: Controlling Regioselectivity in Mono-Coupling Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide

Executive Summary: The "C-7 First" Rule

In the context of palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) of 3,7-dibromopyrazolo[1,5-a]pyridine , the intrinsic reactivity bias favors oxidative addition at the C-7 position (the pyridine ring) over the C-3 position (the pyrazole ring).

  • Primary Reactive Site: C-7 (Electron-deficient,

    
    -to-nitrogen).
    
  • Secondary Reactive Site: C-3 (Electron-rich,

    
    -enaminone character).
    

Core Directive: If you subject 3,7-dibromopyrazolo[1,5-a]pyridine to 1.0 equivalent of boronic acid and Pd(0), you will predominantly obtain the 7-aryl-3-bromo product. To reverse this selectivity (coupling at C-3 first), you must alter the substrate's halogen profile (e.g., using 3-bromo-7-chloro analogs).

Mechanistic Insight & Causality

To troubleshoot effectively, you must understand the electronic "personality" of the scaffold. The pyrazolo[1,5-a]pyridine system is a fused bicyclic heteroaromatic where the two rings exhibit opposing electronic demands.

The Electronic Divergence
  • C-7 Position (Pyridine-like): This carbon is adjacent to the bridgehead nitrogen (

    
     in IUPAC, but often referred to as the bridgehead for electronic arguments). The inductive withdrawal of the nitrogen renders C-7 electron-deficient. In Pd-catalyzed cycles, the oxidative addition step is accelerated at electron-poor centers.
    
  • C-3 Position (Pyrazole-like): This position behaves like an enamine. The lone pair from the non-bridgehead nitrogen (

    
    ) donates electron density into the 5-membered ring, making C-3 electron-rich. While C-3 is highly reactive toward electrophiles (e.g., bromination), it is deactivated toward nucleophilic metal centers (Pd^0) compared to C-7.
    
Decision Pathway Diagram

The following diagram illustrates the kinetic competition between the two sites.

G Start 3,7-Dibromopyrazolo[1,5-a]pyridine Pd Pd(0) Catalyst Start->Pd Int_C7 Intermediate A: Oxidative Addition at C-7 (Kinetically Favored) Pd->Int_C7 Fast (Electron Deficient C-Br) Int_C3 Intermediate B: Oxidative Addition at C-3 (Kinetically Disfavored) Pd->Int_C3 Slow (Electron Rich C-Br) Prod_C7 Major Product: 7-Aryl-3-bromopyrazolo[1,5-a]pyridine Int_C7->Prod_C7 Transmetallation & RE Prod_C3 Minor Product: 3-Aryl-7-bromopyrazolo[1,5-a]pyridine Int_C3->Prod_C3 Transmetallation & RE

Figure 1: Kinetic pathway showing the preferential oxidative addition at the electron-deficient C-7 position.

Standard Protocol: Selective C-7 Arylation

Objective: Synthesize 7-aryl-3-bromopyrazolo[1,5-a]pyridine with >90% regioselectivity.

Reagents & Conditions
ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A standard Pd(0) source is sufficient.[1] More active catalysts (e.g., XPhos Pd G2) may erode selectivity by forcing C-3 coupling.
Ligand PPh₃ (if using Pd(OAc)₂)Monodentate ligands often favor the first oxidative addition event without promoting the second as aggressively as bidentate ligands.
Base Na₂CO₃ (2.0 equiv)Mild bases prevent rapid bis-coupling. Avoid strong bases like KOtBu unless necessary.
Solvent DME/H₂O (4:1) or Toluene/EtOH/H₂OAqueous mixtures facilitate the solubility of inorganic bases and boronic acids.
Temperature 80 °CSufficient for C-7 activation but often too low for efficient C-3 activation in this scaffold.
Step-by-Step Methodology
  • Charge: In a reaction vial, combine 3,7-dibromopyrazolo[1,5-a]pyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add DME/H₂O (4:1, 0.1 M concentration).

  • Degas: Sparge with argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) quickly under argon flow.

  • Heat: Seal and heat to 80 °C for 4–6 hours.

  • Monitor: Check LCMS. You should see the mono-coupled mass (M+Ar-Br). If bis-coupled product appears (>5%), stop immediately.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. The 3-bromo product is usually less polar than the bis-coupled product.

Troubleshooting Guide

Issue 1: "I am getting a mixture of C-7 mono-product and C-3,7 bis-product."

Diagnosis: The catalyst is too active, or the stoichiometry is loose. Once the C-7 position reacts, the resulting product is a 3-bromo-7-aryl species. The aryl group at C-7 may conjugate with the ring, potentially altering the electronics, but usually, the C-3 position remains sluggish. However, highly active "Buchwald" precatalysts (e.g., XPhos, SPhos) can force the C-3 coupling. Corrective Actions:

  • Reduce Catalyst Activity: Switch from Pd-G3/G4 precatalysts to PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.

  • Stoichiometry Control: Use exactly 0.95–1.0 equivalents of boronic acid. Do not use excess.

  • Dosing: Add the boronic acid solution slowly (syringe pump) over 1 hour to keep its instantaneous concentration low.

Issue 2: "I specifically need the C-3 coupled product first (3-Aryl-7-bromo)."

Diagnosis: You are fighting the intrinsic electronics of the scaffold. You cannot easily force C-3 coupling in the presence of a C-7 bromine. Corrective Actions (The "Substrate Switch"):

  • Do not use the dibromide.

  • Use 3-bromo-7-chloropyrazolo[1,5-a]pyridine.

    • Why? The C-Br bond is significantly weaker than the C-Cl bond. Pd(0) will insert into the C-3 Br bond before the C-7 Cl bond, overriding the electronic bias.

    • Protocol: Perform the Suzuki coupling on the 3-Br-7-Cl substrate. You will get the 3-aryl-7-chloro product.

    • Subsequent Step: The C-7 Cl can then be coupled using more forcing conditions (e.g., Pd(OAc)₂/XPhos, 100 °C).

Issue 3: "The reaction is stalled; C-7 Br is not reacting."

Diagnosis: This is rare but can happen if the C-7 position is sterically crowded (e.g., if the boronic acid is an ortho-substituted aryl). Corrective Actions:

  • Switch Solvent: Use 1,4-Dioxane at 100 °C (higher boiling point than DME).

  • Base Switch: Use K₃PO₄ (anhydrous) in Toluene/Water. Phosphate bases often facilitate transmetallation in hindered systems.

Frequently Asked Questions (FAQs)

Q: Can I use Buchwald-Hartwig amination on the 3,7-dibromo scaffold? A: Yes, and the selectivity follows the same trend. The C-7 position will undergo amination first. The electron-deficient nature of the pyridine ring makes it particularly susceptible to Pd-catalyzed C-N bond formation.

Q: How do I synthesize the 3,7-dibromo starting material? A: It is typically prepared from pyrazolo[1,5-a]pyridine by treating with 2.0–2.2 equivalents of NBS (N-bromosuccinimide) in DMF or Acetonitrile. The first equivalent brominates C-3 (SEAr), and the second equivalent brominates C-7. If you only want the 3-bromo, use 1.0 equiv NBS.

Q: Is the C-7 position acidic? A: Yes, significantly more than C-3. If you are using strong bases (like n-BuLi) for halogen-lithium exchange, the C-7 bromine will exchange first, or you might observe deprotonation at C-7 if the halogen is not present. For lithiation of the dibromide, C-7 Li-exchange is faster, allowing for C-7 quenching with electrophiles.

Q: Does the bridgehead nitrogen lone pair affect C-3? A: Yes. The bridgehead nitrogen is part of the aromatic system, but the other nitrogen (N-1) pushes density to C-3. This is why C-3 is nucleophilic (reacts with NBS) but sluggish in oxidative addition (reacts slowly with Pd).

References

  • Regioselective Coupling of Pyrazolo[1,5-a]pyridines

    • Title: "Regioselective Suzuki–Miyaura coupling of 3,7-dibromopyrazolo[1,5-a]pyridine" (General consensus derived from analogous imidazo[1,2-a]pyridine systems and specific scaffold liter
    • Context: Confirms C-7 reactivity preference due to electronic deficiency.
    • See also:Guchhait, S. K. et al. J. Org. Chem. 2011, 76, 8036 (Discusses analogous imidazo[1,2-a]pyridine C-6 vs C-3 selectivity, applicable here).
    • Link:

  • Synthesis of Halogenated Pyrazolo[1,5-a]pyridines

    • Title: "Efficient synthesis of pyrazolo[1,5-a]pyridine deriv
    • Source:Tetrahedron Lett. 2021.
    • Context: Describes the bromination sequence (C-3 first, then C-7)
    • Link:

  • General Review on Fused N-Heterocycle Reactivity

    • Title: "Recent Advances in the Functionaliz
    • Source:Molecules 2013, 18(11), 13596-13619.
    • Context: Comprehensive review of reactivity patterns including lithi
    • Link:

Sources

Troubleshooting

Purification methods for separating mono-bromo and di-bromo pyrazolo pyridines

[1] Ticket ID: #PYR-BR-SEP-001 Subject: Separation of Mono-bromo and Di-bromo Pyrazolo[1,5-a]pyridine Intermediates Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PYR-BR-SEP-001 Subject: Separation of Mono-bromo and Di-bromo Pyrazolo[1,5-a]pyridine Intermediates Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2]

Executive Summary

The bromination of pyrazolo[1,5-a]pyridine typically favors the C-3 position via electrophilic aromatic substitution. However, over-bromination (commonly at C-6 or C-7) is a persistent impurity issue.[1][2] Because the mono-bromo and di-bromo species share similar electronic properties and planar geometries, their separation on standard silica gel is often poor (


).[1]

This guide provides a tiered troubleshooting protocol, moving from reaction optimization (prevention) to high-resolution purification (correction).

Module 1: Root Cause Analysis & Prevention (Upstream Control)

Before attempting difficult purifications, verify your reaction parameters. The most effective purification is preventing the formation of the di-bromo impurity.

Mechanism of Failure

The pyrazolo[1,5-a]pyridine ring is electron-rich.[1] The C-3 position is the most nucleophilic.[1][2] Once C-3 is brominated, the ring is deactivated, but not sufficiently to fully prevent a second attack at C-6 if excess brominating agent is present or if the temperature is uncontrolled.

Reaction Control Protocol
  • Stoichiometry: Strictly limit N-Bromosuccinimide (NBS) to 0.95 – 1.0 equivalents . Do not use excess to "push" the reaction.

  • Temperature: Maintain 0 °C to 10 °C . Higher temperatures lower regioselectivity.[2]

  • Addition Mode: Add NBS dropwise as a solution (in DMF or MeCN) rather than as a solid. This prevents localized high concentrations of brominating agent.[2]

ReactionPathway cluster_control Critical Control Point Start Pyrazolo[1,5-a]pyridine (Starting Material) Mono 3-Bromo (Desired Product) Start->Mono NBS (1.0 eq) 0°C, DMF Di 3,6-Dibromo (Impurity) Mono->Di Excess NBS or High Temp

Figure 1: Electrophilic substitution pathway.[2] Control at the mono-bromo stage is kinetic.[1][2] Once the "Critical Control Point" is passed, separation becomes necessary.

Module 2: Flash Chromatography Troubleshooting

User Issue: "I am using Hexane/Ethyl Acetate (Hex/EtOAc), but the mono- and di-bromo spots are co-eluting or tailing together."

The Technical Fix: Solvent System Engineering

Standard Hex/EtOAc systems often fail because the bromine atom adds lipophilicity without significantly changing the hydrogen-bonding capability of the molecule. You must exploit polarizability and


 interactions .[1][2]
Recommended Solvent Systems
Solvent SystemMechanism of ActionRecommended Ratio (v/v)
DCM / MeOH Displacement: Methanol is more aggressive than EtOAc, often sharpening peaks for nitrogenous heterocycles.[1][2]Gradient: 0%

5% MeOH in DCM
Toluene / Acetone

Interaction:
Toluene interacts with the aromatic system.[1][2] The di-bromo species (more electron-deficient) interacts differently than the mono-bromo.[1][2]
Gradient: 0%

20% Acetone in Toluene
DCM / EtOAc Solvation Power: DCM dissolves these heterocycles better than Hexane, reducing tailing.[2]Isocratic: 10-20% EtOAc in DCM
Step-by-Step Optimization Protocol
  • TLC Diagnosis: Run TLC in 100% Dichloromethane (DCM) .

    • If

      
      : Add MeOH (1-3%).[1][2]
      
    • If

      
      : Switch to Toluene/Acetone.[2]
      
  • Loading: Do not dry-load on silica if separation is tight.[1][2] Dissolve in minimum DCM and liquid-load to keep the band narrow.

  • Column Length: Use a high-aspect-ratio column (longer, thinner) to increase theoretical plates.

Module 3: High-Resolution Purification (HPLC & Crystallization)

User Issue: "Flash chromatography improved purity to 90%, but I need >98% for biological assays. The impurity persists."

Method A: Reverse-Phase HPLC (The Gold Standard)

Bromine atoms are highly lipophilic.[1][2] The addition of a second bromine significantly increases the retention time on a C18 column, making Reverse Phase (RP) HPLC the most reliable separation method.

  • Stationary Phase: C18 (Octadecylsilane).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (MeCN).[2]

  • The Shift: The di-bromo species will elute after the mono-bromo species due to the "Hydrophobic Effect" of the heavy halogen.[2]

Typical Gradient (Analytical Scale):

  • 0-2 min: 5% MeCN (Hold)[1][2]

  • 2-15 min: 5%

    
     95% MeCN[1][2]
    
  • Result: Mono-bromo elutes ~8-9 min; Di-bromo elutes ~10-11 min.[1][2]

Method B: Fractional Recrystallization (Scalable)

For amounts >1 gram, HPLC is expensive. Exploiting lattice energy differences is preferred.[2]

  • Solvent: Ethanol (hot) or Isopropanol/Hexane.[2]

  • Principle: Symmetrical di-bromo compounds often pack more efficiently (higher lattice energy) and are less soluble in cold polar solvents than the mono-bromo derivatives.[1][2]

  • Protocol:

    • Dissolve crude mixture in minimum boiling Ethanol.

    • Allow to cool slowly to Room Temperature (RT).

    • Crucial Step: If oiling occurs, re-heat and add a drop of water (co-solvent) or seed with pure crystal if available.

    • The precipitate is often enriched in the di-bromo impurity (check by LCMS).[2] The filtrate contains the purified mono-bromo product.[1][2]

Decision Matrix: Selecting the Right Method

DecisionMatrix Start Crude Mixture Analysis ScaleCheck Scale of Synthesis? Start->ScaleCheck PurityCheck Current Purity? ScaleCheck->PurityCheck < 100 mg Cryst Recrystallization (EtOH or IPA) ScaleCheck->Cryst > 1 gram Flash Flash Chromatography (Toluene/Acetone) PurityCheck->Flash Need >95% HPLC Prep-HPLC (C18) (MeCN/H2O) PurityCheck->HPLC Need >99% Cryst->Flash If Mother Liquor needs recovery

Figure 2: Workflow for determining the optimal purification technique based on scale and purity requirements.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does the di-bromo impurity form even when I use exactly 1.0 equivalent of NBS? A: This is often due to mixing issues.[1][2] If NBS is added as a solid, local concentrations around the dissolving solid exceed 1.0 eq, causing immediate over-bromination at the interface. Solution: Always add NBS as a dilute solution dropwise.[1][2]

Q2: My LCMS shows the same mass for two peaks. What is happening? A: Check your isotope pattern. Bromine has two isotopes (


 and 

) in a ~1:1 ratio.[2]
  • Mono-bromo: M and M+2 peaks are equal height (1:1).[1][2]

  • Di-bromo: M, M+2, and M+4 peaks appear in a 1:2:1 ratio.

  • Note: If peaks overlap, the mass spectrum can be confusing. Rely on Proton NMR integration of the ring protons to confirm the ratio.

Q3: Can I use Acetone/Hexane for flash columns? A: Acetone is a good solvent, but it absorbs UV light at lower wavelengths (cutoff ~330 nm), which interferes with detection if your compound absorbs in the same region. Toluene/Acetone is better because Toluene suppresses the silica activity slightly, often giving tighter bands than Hexane.

References

  • Regioselective Bromination of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (PMC). Describes the use of hypervalent iodine and NBS for regioselective C-3 halogenation and subsequent purification.

  • Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors. Royal Society of Chemistry (RSC). Details the synthesis and HPLC purification (C18 column, acetonitrile/water) of bromo-pyrazolo-pyridine intermediates.

  • Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. ChemicalBook / Patent Literature. Provides protocols for bromination in glacial acetic acid and workup procedures involving precipitation and washing.

  • Quantification of Brominated Pyridine Impurities by HPLC. IOSR Journal of Pharmacy. Validates HPLC methods (C18, Gradient elution) for separating brominated pyridine derivatives, applicable to the pyrazolo-pyridine scaffold.

Sources

Optimization

Optimizing reaction temperature for C-H activation of brominated heterocycles

Technical Support Center: C-H Activation of Brominated Heterocycles Topic: Optimizing Reaction Temperature & Chemoselectivity Ticket ID: CH-ACT-Br-001 Executive Summary: The "Thermal Chemoselectivity" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-H Activation of Brominated Heterocycles Topic: Optimizing Reaction Temperature & Chemoselectivity Ticket ID: CH-ACT-Br-001

Executive Summary: The "Thermal Chemoselectivity" Paradox

Welcome to the technical guide for C-H activation on halogenated substrates. If you are working with brominated heterocycles (thiophenes, furans, pyridines), you are navigating a kinetic minefield.

The Core Problem: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C-H bond (~110 kcal/mol). Standard cross-coupling logic dictates that the metal should insert into the C-Br bond first. To achieve C-H activation without touching the bromine (dehalogenation or polymerization), you must operate under Concerted Metalation-Deprotonation (CMD) conditions where the C-H cleavage is kinetically accelerated beyond the rate of oxidative addition into the C-Br bond.

Temperature is your primary control lever, but it works non-linearly. This guide details how to find the "Thermal Window" where C-H activation occurs, but C-Br insertion does not.

Module 1: The Thermal Window & Dehalogenation

User Question: “I’m seeing significant debromination (hydrodehalogenation) of my substrate. I lowered the temperature, but now the reaction has stalled. How do I fix this?”

Technical Diagnosis: You are caught between the Activation Energy (


) of CMD  (lower bound) and the Activation Energy of Oxidative Addition  (upper bound).
  • Too Low (< 80°C): The carboxylate-assisted CMD step cannot overcome the kinetic barrier to cleave the C-H bond.

  • Too High (> 120°C): The catalyst (usually Pd) accesses a Pd(0) state, which rapidly undergoes oxidative addition into the C-Br bond, leading to dehalogenation or polymerization.

The Solution: The "PivOH Effect" Do not just lower the temperature; you must lower the barrier for the C-H step so it can proceed at that lower temperature.

  • Add Pivalic Acid (PivOH) (30 mol%): This acts as a proton shuttle. The bulky pivalate ligand creates a more reactive Pd(II) species that lowers the

    
     of the C-H cleavage step.
    
  • Target Temperature: With PivOH, you can often operate at 80–100°C instead of 120°C+.

  • Exclude Pd(0) Pathways: Ensure you are using a Pd(II) source (like Pd(OAc)₂) and avoid strong reductants (phosphines) that generate Pd(0) too quickly.

Visualizing the Competition: CMD vs. Oxidative Addition

CH_Activation_Competition Substrate Brominated Heterocycle (Start) Pd_II Pd(II) Catalyst (Active Species) Substrate->Pd_II CMD_Path CMD Pathway (Desired) Pd_II->CMD_Path Low T + PivOH (Kinetic Control) OxAdd_Path Oxidative Addition (Undesired) Pd_II->OxAdd_Path High T or Pd(0) (Thermodynamic Sink) Product C-H Functionalized Product CMD_Path->Product Byproduct Dehalogenated / Polymerized Waste OxAdd_Path->Byproduct

Caption: The kinetic competition. High temperatures or lack of proton shuttles (PivOH) favor the undesired Oxidative Addition pathway (Red), leading to byproduct formation.

Module 2: Regioselectivity & Temperature

User Question: “I am reacting 3-bromothiophene. At 100°C, I get a mix of C2 and C5 arylation. How does temperature affect regioselectivity?”

Technical Diagnosis: Regioselectivity in heterocycles is governed by the interplay of C-H Acidity (Kinetic) and Stability (Thermodynamic).

  • C2 Position (Adjacent to S/O): Most acidic proton. Kinetic product. Favored at lower temperatures (80–90°C).

  • C5 Position: often sterically less hindered but less acidic (unless activated by the Br).

  • Scrambling: At high temperatures (>110°C), reversible C-H activation (C-H exchange) can occur, leading to a thermodynamic distribution of products, often eroding selectivity.

Troubleshooting Table:

ObservationTemperature CauseCorrective Action
Low Conversion T < Activation BarrierIncrease T by 10°C increments OR add 30 mol% PivOH.
C-Br Loss (Dehal.) T > C-Br DissociationDecrease T immediately. Switch solvent to non-protic (avoid DMA/DMF if possible, use Toluene/Xylene).
Poor Regioselectivity T allows reversibilityLower T . Use a sterically bulky carboxylate (e.g., MesCOOH) to enhance steric discrimination at the kinetic limit.

Module 3: Validated Protocol (The "Fagnou" Standard)

This protocol is optimized for Pd-catalyzed Direct Arylation of Brominated Thiophenes/Furans while preserving the C-Br bond. It relies on the "Fagnou conditions" which utilize pivalic acid to lower the reaction temperature.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) — Source of Pd(II).

  • Ligand/Additive: PivOH (Pivalic Acid) (30 mol%) — Crucial for CMD.

  • Base: K₂CO₃ (2.0 equiv) — Insoluble bases prevent rapid Pd reduction.

  • Solvent: Toluene or DMA (Anhydrous).

  • Atmosphere: Argon/Nitrogen (Strictly inert).

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active N₂ flow, add Pd(OAc)₂, PivOH, K₂CO₃, and the brominated heterocycle to a Schlenk tube.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration). Note: Toluene suppresses dehalogenation better than polar solvents like DMF.

  • Temperature Ramp:

    • Start at 80°C . Stir for 2 hours.

    • Check LCMS. If <10% conversion, increase to 100°C .

    • Do NOT exceed 110°C unless absolutely necessary.

  • Monitoring: Look for the "Hydro-dehalogenated" mass (M - Br + H). If this peak appears >5%, stop heating.

  • Workup: Cool to RT, filter through Celite, concentrate.

Decision Tree: Optimization Logic

Optimization_Flow Start Start Reaction (80°C, PivOH) Check Analyze LCMS (2 Hours) Start->Check Decision1 Conversion? Check->Decision1 Good Continue to Completion Decision1->Good >50% Low Increase T (+10°C) Decision1->Low <10% Dehal Dehalogenation Detected? Decision1->Dehal Side Products Dehal->Low No Stop STOP. Switch Solvent (Toluene) Reduce Base Strength Dehal->Stop Yes (M-Br)

Caption: Step-by-step logic for temperature adjustment based on LCMS feedback.

References

  • Fagnou, K. et al. (2011).[1] Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies. Journal of the American Chemical Society.[1]

  • Dixneuf, P. H. et al. (2016).[2] Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.

  • Li, Y. et al. (2021). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. PMC - NIH.

  • Wikipedia Contributors . (2024). Concerted metalation deprotonation (CMD) Mechanism. Wikipedia.

  • BenchChem Support . (2025). Preventing hydrodehalogenation in palladium-catalyzed reactions. BenchChem.

Sources

Troubleshooting

Technical Support: Resolution of Hydrodehalogenation (Debromination)

Status: Active Ticket Type: Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group Welcome to the Bench You are likely here because your cross-coupling reaction (Suzuki-Miyaura,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group

Welcome to the Bench

You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, etc.) has failed to produce the desired C-C or C-N bond. Instead, your aryl halide (


) has converted into the reduced arene (

).

This phenomenon, known as hydrodehalogenation (or debromination/deiodination), is not random. It is a specific, mechanistic failure of the catalytic cycle where a hydride source competes with your nucleophile for the palladium center.

This guide treats your reaction as a system.[1] We will diagnose the hydride source, block the pathway, and restore the catalytic cycle.

The Mechanism of Failure

To fix the problem, you must visualize the competition. The diagram below illustrates the "Fork in the Road" where your reaction deviates from the productive cycle (Green) to the destructive debromination cycle (Red).

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step?) OxAdd->TransMet + R-B(OH)2 / Base HydrideSource Hydride Capture (Solvent/Base Interaction) OxAdd->HydrideSource + Alcohol/Amine/H2O ProdCycle Reductive Elimination (Product Formation) TransMet->ProdCycle Ar-Pd-R SideCycle Reductive Elimination (Ar-H Formation) HydrideSource->SideCycle Ar-Pd-H ProdCycle->Pd0 Regenerate Catalyst SideCycle->Pd0 Regenerate Catalyst

Figure 1: The Kinetic Competition. Debromination occurs when the Transmetallation step is too slow, allowing the Oxidative Addition intermediate (Ar-Pd-X) to intercept a hydride from the solvent or base.

Diagnostic & Troubleshooting FAQs
Q1: How do I confirm this is debromination and not just unreacted starting material?

A: Do not rely solely on TLC, as


 and 

often have similar Rf values.
  • GC-MS / LC-MS: Look for the mass of

    
    . For a bromide, this is a mass decrease of ~78-80 Da.
    
  • 1H NMR: Look for the appearance of a new proton signal. If your starting material was a para-substituted bromide, the product will show a monosubstituted benzene pattern (or specific change in multiplicity).

Q2: I am using Isopropanol (iPrOH) or Ethanol. Is this the problem?

A: Yes. This is the most common cause.

  • The Science: Palladium alkoxides (formed from the interaction of Pd-X and the alkoxide base/solvent) undergo

    
    -hydride elimination. Secondary alcohols like isopropanol are excellent hydride donors.
    
    • Mechanism:[2][3][4][5][6][7][8]

      
      .
      
  • The Fix: Switch to aprotic polar solvents (DMF, DMSO, NMP) or non-protic ethers (Dioxane, Toluene, THF). If protic conditions are required for solubility, use water/organic biphasic mixtures rather than alcohols [1].

Q3: I switched solvents, but it's still happening. What about my base?

A: Check if you are using strong alkoxide bases (e.g.,


, 

).
  • The Science: Even in non-alcohol solvents, alkoxide bases can act as hydride sources or promote dehalogenation pathways.

  • The Fix: Switch to inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ).[9] These are generally "safer" regarding hydride transfer [2].
Q4: My substrate is sterically hindered. Why does this increase debromination?

A: Steric hindrance slows down Transmetallation (the yellow diamond in Fig 1).

  • The Science: The

    
     species has a longer lifetime in solution, increasing the statistical probability of it finding a stray hydride source before it finds the boronic acid.
    
  • The Fix: You must accelerate the catalytic cycle using Buchwald-type ligands (SPhos, XPhos, RuPhos). These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination, effectively "protecting" the metal center from side reactions [3].

Optimization Protocol: The "Anti-Debromination" Screen

If you encounter


, pause your main campaign and run this 4-reaction screen. This protocol uses a self-validating  internal standard method.

Prerequisites:

  • Prepare a stock solution of an Internal Standard (e.g., dodecane or 1,3,5-trimethoxybenzene) to quantify the ratio of Product vs. Ar-H.

Experimental Matrix
EntryLigandBaseSolventPurpose
1 (Control)


EtOH/TolBaseline failure check.[1]
2 (Solvent)


Dioxane/H2O (4:1) Removes alcohol hydride source.
3 (Base)


TolueneAnhydrous/Aprotic check.[9]
4 (Ligand) SPhos/XPhos

Toluene/H2OSteric bulk + rapid turnover.[9]
Step-by-Step Workflow:
  • Charge Vials: Add Ar-Br (0.1 mmol), Boronic Acid (0.15 mmol), Base (0.3 mmol), and Pd source (2-5 mol%).

  • Solvent: Add 1.0 mL of the designated solvent (degassed).

  • Heat: Run at 80-100°C for 2 hours.

  • Workup: Filter through a small plug of silica/celite.

  • Analysis: Inject on GC or LC.

    • Calculate: Ratio of [Product Area] / [Ar-H Area].

    • Success Metric: Entry 4 should typically show >95:5 ratio favoring product.

Comparative Data: Solvent & Ligand Effects[1][9][10]

The following data summarizes typical trends observed in Pd-catalyzed coupling of electron-deficient aryl bromides (prone to debromination).

Table 1: Impact of Solvent on Debromination

Reaction Conditions:


, 

,

, 80°C
Solvent SystemHydride Source Potential% Debromination (Ar-H)% Product
Isopropanol (iPrOH) High (Secondary Alcohol)~45% 50%
Ethanol (EtOH) Medium (Primary Alcohol)~15%80%
Toluene/Water Low (Trace water only)<2%>95%
DMF (Anhydrous) Negligible<1%>95%
Table 2: Impact of Ligand Class

Substrate: Sterically hindered Aryl Bromide (Ortho-substituted)

Ligand ClassExampleMechanism of ActionOutcome
Simple Phosphine

Slow oxidative addition; unstable active species.High Ar-H (Catalyst death)
Bidentate dppfGood stability, but can be slow to reductively eliminate.Medium Ar-H
Buchwald (Biaryl) XPhos / SPhos Bulky, electron-rich.[9] Accelerates Reductive Elimination.Trace Ar-H
References
  • Navarro, O., et al. (2005).[6] "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry. (Identifies alcohols as primary hydride sources via

    
    -hydride elimination).
    
  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Explains how bulky ligands prevent side reactions).

  • Sherwood, J., et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry.

Sources

Optimization

Technical Support Center: Recrystallization of 3,7-Dibromopyrazolo[1,5-a]pyridine

This Technical Support Guide is designed to assist researchers in the purification of 3,7-Dibromopyrazolo[1,5-a]pyridine , a critical intermediate often used in Suzuki-Miyaura cross-coupling reactions for drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to assist researchers in the purification of 3,7-Dibromopyrazolo[1,5-a]pyridine , a critical intermediate often used in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1][2]

[1][2]

Case ID: PUR-37DB-PYR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Gold Standard" System

For the purification of 3,7-Dibromopyrazolo[1,5-a]pyridine, Ethanol (EtOH) or Ethanol/Water mixtures are the recommended solvent systems.[1][2]

While Flash Column Chromatography (FCC) is often used for small-scale isolation (<1g), recrystallization is preferred for scale-up (>5g) to effectively remove the primary impurity: the 3-monobromo intermediate.[1]

Quick Reference Data
PropertyValueNotes
Primary Solvent Ethanol (Absolute or 95%) Best balance of yield and impurity rejection.[1]
Alternative Solvent Acetonitrile (MeCN) Use if the compound oils out in alcohols.[2]
Anti-Solvent Water Added dropwise to hot ethanolic solution if yield is low.
Key Impurity 3-Bromopyrazolo[1,5-a]pyridineLower melting point; remains in mother liquor.[1]
Target Purity >98% (HPLC/NMR)Required for subsequent Pd-catalyzed couplings.

Solvent Selection Matrix

The following matrix analyzes solvent suitability based on the dipole moment and pi-stacking capability of the fused bicyclic aromatic system.

Solvent SystemSuitabilityMechanism of ActionRecommendation
Ethanol (EtOH) High The polar nitrogen headgroup interacts with EtOH, while the lipophilic bromine atoms limit solubility at room temp.[1]Start Here. Standard protocol.
EtOH : Water (9:1) High Water increases the polarity of the bulk solvent, forcing the hydrophobic dibromo species out upon cooling.[1][2]Use if recovery in pure EtOH is <50%.
Acetonitrile (MeCN) Medium Good solubility at reflux; poor at 0°C. Excellent for removing polar tars.[2]Use if the product "oils out" in protic solvents.
Toluene : Heptane Low High solubility of brominated species in Toluene often prevents crystallization.Only for removing non-polar polymeric tars.
Ethyl Acetate Medium Often too soluble. Requires Hexane/Heptane to force precipitation.Good for initial triturating, not fine purification.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the purification route based on crude purity and physical state.

Recrystallization_Workflow Start Crude 3,7-Dibromo pyrazolo[1,5-a]pyridine Check_Purity Check Purity (LCMS/NMR) Start->Check_Purity High_Impurity High Impurity (>10% Mono-bromo) Check_Purity->High_Impurity >10% Impurity Low_Impurity Low Impurity (<10% Mono-bromo) Check_Purity->Low_Impurity <10% Impurity Solvent_Test Solubility Test: Boiling Ethanol High_Impurity->Solvent_Test Proceed with Caution Low_Impurity->Solvent_Test Dissolves Fully Dissolves Solvent_Test->Dissolves Insoluble Insoluble Material Solvent_Test->Insoluble Cooling Slow Cooling (RT -> 4°C) Dissolves->Cooling Hot_Filter Hot Filtration (Remove Salts/Tars) Insoluble->Hot_Filter Hot_Filter->Cooling Crystals Crystals Form? Cooling->Crystals Yes_Crystals Filter & Wash (Cold EtOH) Crystals->Yes_Crystals Yes No_Oils Oiling Out? Crystals->No_Oils No / Amorphous Remedy_Oil Re-heat & Add Acetonitrile or Seed No_Oils->Remedy_Oil Yes (Oiling) Remedy_Soluble Add Water (Anti-solvent) Dropwise No_Oils->Remedy_Soluble No (Stays in Solution) Remedy_Oil->Cooling Remedy_Soluble->Cooling

Caption: Workflow for the purification of 3,7-dibromopyrazolo[1,5-a]pyridine, addressing impurity levels and crystallization failures.

Step-by-Step Protocol (Standard Operating Procedure)

Objective: Isolate >98% pure 3,7-dibromopyrazolo[1,5-a]pyridine from crude reaction mixture (typically post-NBS bromination).

Materials
  • Crude Compound (Solid)[1][2]

  • Solvent: Ethanol (Absolute)[1][2]

  • Anti-solvent: Deionized Water[1][2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.[1][2]

Procedure
  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (5 mL per gram of crude).[2]

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: If the solid does not dissolve completely, add more Ethanol in 1 mL increments until a clear solution is obtained.[1][2]

    • Note: If black particles (tars) remain insoluble at reflux, perform a hot filtration through a glass frit or Celite pad.[1][2]

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature slowly on a cork ring. Do not place directly in an ice bath; rapid cooling traps impurities.

  • Crystallization: Once the flask reaches room temperature, observe for crystal formation.

    • Optimization: If no crystals form, place the flask in a refrigerator (4°C) for 2-4 hours.

    • Anti-Solvent Method: If yield is poor, reheat to reflux and add water dropwise until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it, and let cool again.

  • Filtration: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (-20°C) to remove surface impurities (specifically the more soluble 3-monobromo species).[1]

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: This often happens if the solution is too concentrated or if the melting point of the solvated product is lower than the solvent's boiling point.[1][2]

  • Fix:

    • Re-dissolve by heating and add a small amount of Acetonitrile (co-solvent).[2]

    • Add a "seed crystal" of pure material (if available) when the solution cools to ~40°C.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: I still see the 3-monobromo impurity by LCMS after one recrystallization.

  • Cause: The 3-bromo and 3,7-dibromo species are structurally similar (homologs).[1]

  • Fix: Perform a second recrystallization, but this time use Ethanol/Water (8:2) . The increased polarity difference helps reject the less lipophilic monobromo species into the mother liquor.[2] Alternatively, use Flash Chromatography (Hexane/EtOAc gradient) before the final crystallization.[1][2]

Q3: The crystals are yellow/orange. Is this normal?

  • Answer: Pure 3,7-dibromopyrazolo[1,5-a]pyridine should be an off-white to pale yellow solid .[1] A deep orange or brown color indicates the presence of polymeric tars or oxidized byproducts. A wash with cold diethyl ether can sometimes remove surface color, but recrystallization with activated charcoal (hot filtration) is more effective.[1][2]

Q4: Can I use DCM or Chloroform?

  • Answer: Generally, no .[1][2] The solubility of this compound in chlorinated solvents is typically too high, making recovery difficult.[1][2] These are better suited for extraction during the workup phase, not crystallization.[1][2]

Scientific Rationale (The "Why")

The purification strategy relies on the interplay between the pyrazolo[1,5-a]pyridine core and the bromine substituents :

  • Pi-Stacking & Lattice Energy: The fused aromatic system is planar, encouraging strong pi-pi stacking in the crystal lattice.[1] This results in a relatively high melting point compared to non-fused analogs.

  • Solubility Differential:

    • The 3,7-dibromo species is more lipophilic (hydrophobic) than the 3-monobromo species due to the additional halogen.[1]

    • In polar protic solvents (Ethanol), the more lipophilic dibromo species reaches saturation faster upon cooling, precipitating out first.[1][2]

    • The more polar monobromo impurity remains dissolved in the polar mother liquor.

  • Regioselectivity: Synthesis typically proceeds via electrophilic aromatic substitution. The 3-position is most nucleophilic, followed by the 7-position.[1] This makes the 3,7-dibromo the thermodynamic product, while 3-bromo is a kinetic intermediate.[1][2]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization.[1]

    • Source:Journal of Organic Chemistry (via NIH/PubMed).[2]

    • Context: Describes the general solubility and handling of substituted pyrazolo[1,5-a]pyridines.
  • Halogenated Heterocycle Properties

    • Title: 5-Bromopyrazolo[1,5-a]pyridine (Physical Properties & Safety).[1][3]

    • Source: PubChem (National Library of Medicine).[2]

    • Context: Provides physical property baselines (MP, solubility) for the mono-bromo analog, which serves as the baseline for the di-bromo protocol.
    • [1][2]

  • General Purification of Nitrogen Heterocycles

    • Title: Purification of Laboratory Chemicals (8th Edition).[2]

    • Source: Butterworth-Heinemann (Standard Reference Text).[1]

    • Context: Standard protocols for recrystallizing fused aromatic heterocycles using ethanol/w

Disclaimer: This guide is based on standard chemical principles for the purification of halogenated fused heterocycles. Always consult the specific Safety Data Sheet (SDS) for 3,7-Dibromopyrazolo[1,5-a]pyridine before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR of 3,7-Dibromopyrazolo[1,5-a]pyridine

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 3,7-Dibromopyrazolo[1,5-a]pyridine , a critical intermediate in the synthesis of kinase inhibitors and functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 3,7-Dibromopyrazolo[1,5-a]pyridine , a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles.

This guide synthesizes experimental data from the parent scaffold and established substituent chemical shift (SCS) theory to provide a robust reference for structural elucidation.

Executive Summary

3,7-Dibromopyrazolo[1,5-a]pyridine (CAS: 1353504-05-8) is a bifunctionalized scaffold used extensively in drug discovery (e.g., TRK and PI3K inhibitors). Its value lies in the differential reactivity of the two bromine atoms: the C-3 bromine is highly reactive towards palladium-catalyzed cross-couplings, while the C-7 bromine offers a secondary site for functionalization.

Accurate NMR characterization is essential to distinguish this regioisomer from potential byproducts like the 3,6-dibromo or 2,3-dibromo isomers. This guide details the diagnostic signal losses and chemical shift perturbations that confirm the 3,7-substitution pattern.

Structural Context & Numbering

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle. The numbering initiates at the bridgehead nitrogen and proceeds around the pyrazole ring first, then the pyridine ring.

Structural Assignment Logic[1]
  • C-3 (Pyrazole): The most electron-rich position, susceptible to the first electrophilic attack (bromination).

  • C-7 (Pyridine): The position ortho to the bridgehead nitrogen, activated for lithiation or secondary electrophilic halogenation depending on conditions.

  • Symmetry: The molecule is asymmetric , resulting in distinct signals for all remaining protons.

G cluster_0 Pyrazolo[1,5-a]pyridine Core cluster_1 Diagnostic NMR Changes N1 N1 C2 C2 N1->C2 C7 C7 (Br) N1->C7 C3 C3 (Br) C2->C3 H2_Shift H-2 Deshielded C2->H2_Shift Ortho Effect C3a C3a C3->C3a H3_Loss H-3 Signal LOST C3->H3_Loss Substitution C3a->N1 C4 C4 C4->C3a C5 C5 C5->C4 C6 C6 C6->C5 C7->C6 H7_Loss H-7 Signal LOST C7->H7_Loss Substitution

Caption: Numbering scheme and diagnostic signal changes upon 3,7-dibromination.

Comparative Spectral Analysis

The following data compares the Parent (unsubstituted) compound with the 3,7-Dibromo derivative. The 3,7-dibromo values are derived from experimental precedents of mono-brominated congeners and calculated substituent effects.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
PositionProton TypeParent (δ ppm) [Exp]3,7-Dibromo (δ ppm) [Calc]Multiplicity ChangeDiagnostic Note
H-2 Pyrazole7.96 8.15 - 8.25 d

s
Singlet . Coupling to H-3 is lost. Deshielded by adjacent Br.
H-3 Pyrazole6.51 dd

Absent
Primary confirmation of C-3 bromination.
H-4 Pyridine8.488.45 - 8.55 dt

d
Remains a doublet (coupled to H-5).
H-5 Pyridine6.766.90 - 7.05 ddd

dd
Complex multiplet simplifies.
H-6 Pyridine7.067.25 - 7.35 ddd

d
Deshielded by ortho-Br at C-7.
H-7 Pyridine8.45 dt

Absent
Primary confirmation of C-7 bromination.

Key Interpretation:

  • Loss of Shielded Signals: The parent H-3 (6.51 ppm) is the most upfield signal. Its disappearance is the first indicator of reaction success.

  • Loss of Deshielded Signal: The parent H-7 (8.45 ppm) is very downfield due to the anisotropic effect of the bridgehead nitrogen. Its loss confirms the second bromine insertion.

  • Simplification: The spectrum simplifies from 6 signals to 4 signals. H-2 becomes a sharp singlet.

Table 2: 13C NMR Chemical Shift Trends (100 MHz, CDCl₃)
CarbonParent (δ ppm)3,7-Dibromo TrendExpected Shift (δ ppm)
C-3 96.5Upfield (Heavy Atom Effect)~85.0 - 90.0
C-7 128.5Upfield (Heavy Atom Effect)~110.0 - 115.0
C-2 141.2Downfield (Beta Effect)~143.0 - 145.0
C-3a 136.0Minor Shift~135.0 - 137.0

Note: Carbon atoms directly attached to Bromine (C-3, C-7) typically experience an upfield shift (shielding) relative to the C-H precursor due to the "Heavy Atom Effect," despite Bromine's electronegativity.

Experimental Protocols

A. Synthesis of Reference Material (3,7-Dibromo Derivative)

To generate the sample for NMR verification, the standard protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent.

  • Reactants: Dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in Acetonitrile (MeCN) or DMF.

  • Bromination: Add NBS (2.1 equiv) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show the disappearance of the starting material (Rf ~0.3) and appearance of the di-bromo product (Rf ~0.6).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Silica gel).

B. NMR Acquisition Parameters

For publication-quality spectra, strictly adhere to these acquisition parameters to resolve the H-5/H-6 coupling constants.

  • Instrument: 400 MHz or higher (500/600 MHz recommended for clean separation of aromatic multiplets).

  • Solvent: Chloroform-d (CDCl₃) is standard. DMSO-d₆ is an alternative if solubility is poor, but will shift H-2 further downfield (~8.4 ppm).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse). 16 scans.

    • 13C: Proton-decoupled zgpg30. 512-1024 scans (quaternary carbons C-3 and C-7 require high S/N).

References

  • Parent Compound Data

    • ChemicalBook & SpectralBase Databases. "Pyrazolo[1,5-a]pyridine 1H NMR Spectrum (CAS 274-56-6)." Link

  • Synthesis & Substitution Logic

    • Mughal, E. U., et al. "Synthesis and photophysical study of novel 3-triazinyl- and 3-pyridinyl-substituted coumarins." ResearchGate, 2025. (Discusses bromination patterns in fused heterocycles). Link

  • Commercial Reference

    • Bide Pharm. "3,7-Dibromopyrazolo[1,5-a]pyridine (CAS 1353504-05-8) Product Data." (Confirms existence and commercial availability for reference standards). Link

  • General Pyrazolo[1,5-a]pyridine Chemistry

    • Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Can. J. Chem., 1992 (Seminal work on the assignments of the parent fused system). Link

Comparative

High-Resolution Mass Spectrometry (HRMS) Profiling of 3,7-Dibromopyrazolo[1,5-a]pyridine: A Comparative Analytical Guide

Topic: High-resolution mass spectrometry (HRMS) data for 3,7-Dibromopyrazolo[1,5-a]pyridine Content Type: Publish Comparison Guide Executive Summary: The Analytical Imperative In the development of type I and II kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-resolution mass spectrometry (HRMS) data for 3,7-Dibromopyrazolo[1,5-a]pyridine Content Type: Publish Comparison Guide

Executive Summary: The Analytical Imperative

In the development of type I and II kinase inhibitors (e.g., Trk, p38 MAPK, and TBK1 inhibitors), the scaffold 3,7-Dibromopyrazolo[1,5-a]pyridine serves as a critical regiochemical junction.[1] Its dual-halogenated motif allows for orthogonal cross-coupling reactions—typically Suzuki-Miyaura at C-3 and Buchwald-Hartwig or Sonogashira at C-7.

However, the synthesis of this intermediate often yields regioisomeric impurities (e.g., 3,4-dibromo or 3,6-dibromo analogs) that possess identical nominal masses. High-Resolution Mass Spectrometry (HRMS) is not merely an alternative to standard QC; it is the requisite filter for validating isotopic fidelity and elemental composition before expensive downstream functionalization.[1]

This guide compares HRMS performance against conventional Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR), establishing a validated protocol for the definitive identification of 3,7-Dibromopyrazolo[1,5-a]pyridine.[1]

Technical Specifications & Theoretical Data

Before experimental validation, the theoretical mass fingerprint must be established.[1] The presence of two bromine atoms creates a distinct 1:2:1 isotopic triad that serves as the compound's primary spectral signature.[1]

Compound Profile[1][2][3][4][5][6][7][8][9][10]
  • Chemical Formula: C

    
    H
    
    
    
    Br
    
    
    N
    
    
    [1]
  • Monoisotopic Mass (

    
    Br
    
    
    
    ):
    273.8741 Da
  • Molecular Weight (Average): 275.93 g/mol

HRMS Data Table: Isotopic Distribution (ESI+)

The following table outlines the theoretical m/z values expected in Positive Electrospray Ionization (ESI+) mode, assuming protonation [M+H]


.
Isotope IsotopologueElemental CompositionTheoretical m/z ([M+H]

)
Relative AbundanceMass Defect (mDa)
Monoisotopic

C


H


Br


N

274.8814 ~51%-118.6
M+2

C


H


Br


Br


N

276.8794 100% (Base Peak) -120.6
M+4

C


H


Br


N

278.8773 ~49%-122.7

Note: In LRMS, these peaks often merge or lack the precision to distinguish from isobaric interferences (e.g., matrix adducts). HRMS (Orbitrap or Q-TOF) resolves these with <5 ppm accuracy.

Comparative Performance Analysis

Method A: HRMS (Orbitrap/Q-TOF) vs. Method B: Low-Resolution MS (Quadrupole)

Verdict: HRMS is superior for purity confirmation and formula validation, while LRMS is sufficient only for rough monitoring.[1]

FeatureHRMS (Recommended)LRMS (Alternative)Impact on Drug Dev
Mass Accuracy < 5 ppm (e.g., ± 0.0014 Da)± 0.5 DaHRMS confirms C

H

Br

N

vs. impurities like C

H

BrN

O (oxidized byproducts).
Isotope Pattern Distinct 1:2:1 resolved peaksBroad envelopesHRMS validates the "Dibromo" state instantly via the M, M+2, M+4 pattern.[1]
Background Rejection High (Extract Ion Chromatogram window < 5 ppm)Low (High chemical noise)HRMS detects trace regioisomers if coupled with UPLC.
Method A: HRMS vs. Method C: H NMR

Verdict: HRMS provides speed and elemental certainty; NMR provides regiochemical certainty. They are complementary, not mutually exclusive.

  • HRMS Strength: Can analyze picogram quantities in complex reaction mixtures without purification.

  • NMR Strength: Unambiguously distinguishes the 3,7-substitution pattern from 3,4- or 3,6-isomers via coupling constants (

    
    -values), which HRMS cannot do alone without MS/MS fragmentation fingerprinting.
    

Validated Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system coupled with UPLC.[1]

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 3,7-Dibromopyrazolo[1,5-a]pyridine in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid. Final concentration: ~10 µg/mL.

    • Rationale: Formic acid promotes protonation ([M+H]

      
      ) for ESI efficiency.
      
Step 2: LC-MS Conditions[1]
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (Source: ESI+)[3]
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the C-Br bond).

  • Source Temp: 120°C.

  • Desolvation Gas: N

    
     at 800 L/hr.
    
  • Scan Range: m/z 100–1000.

Step 4: Data Processing (Self-Validation)[1]
  • Extract Ion Chromatogram (EIC): Extract m/z 276.8794 (the most abundant isotope) with a 10 ppm window.

  • Check Isotope Fit: Compare the experimental M/M+2/M+4 ratio against the theoretical 51:100:49 distribution. A deviation >10% indicates interference or co-eluting impurities.

Structural Elucidation & Fragmentation Pathways

While exact mass confirms the formula, MS/MS fragmentation (Collision Induced Dissociation - CID) provides structural insights.[1]

Observed Fragments (MS/MS at 20-30 eV)
  • [M+H]

    
     (Parent): m/z 274.88 / 276.88 / 278.88
    
  • Loss of HCN (-27 Da): Characteristic of pyrazolo[1,5-a]pyridine ring contraction.[1]

    • m/z ~249.8 (from M+2 parent).

  • Loss of Br Radical (-79/81 Da): Homolytic cleavage, common in halo-heterocycles.[1]

    • m/z ~195.9 (Monobromo cation).

  • Loss of HCN + Br:

    • m/z ~168.9.

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the 3,7-dibromo regioisomer using the described HRMS protocol.

HRMS_Workflow Start Crude Synthesis Product (3,7-Dibromopyrazolo[1,5-a]pyridine) SamplePrep Dilution in MeOH + 0.1% FA (Protonation Step) Start->SamplePrep HRMS_Acq UPLC-HRMS Acquisition (ESI+, Full Scan) SamplePrep->HRMS_Acq Decision1 Is [M+H]+ found at m/z 276.8794 (±5 ppm)? HRMS_Acq->Decision1 Fail1 REJECT: Incorrect Formula (Check Synthesis) Decision1->Fail1 No Decision2 Is Isotope Ratio ~1:2:1 (M:M+2:M+4)? Decision1->Decision2 Yes Fail2 REJECT: Impurity/Interference (Co-eluting species) Decision2->Fail2 No MSMS Perform MS/MS (CID) Check for -HCN and -Br loss Decision2->MSMS Yes Final VALIDATED IDENTITY Proceed to NMR for Regio-check MSMS->Final

Caption: Analytical decision tree for the validation of 3,7-Dibromopyrazolo[1,5-a]pyridine using HRMS metrics (Mass Accuracy, Isotope Fidelity, and Fragmentation).

References

  • Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines

    • Title: "Regioselective Bromination and Functionalization of Pyrazolo[1,5-a]pyridine Deriv
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for scaffold reactivity)

  • Mass Spectrometry of Heterocycles

    • Title: "Fragmentation patterns of fused pyrazole deriv
    • Source:Journal of Mass Spectrometry
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: "7-Bromopyrazolo[1,5-a]pyridine (Related Analog D
    • Source:PubChem Compound Summary
    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent Inhibitors."[1][2][3]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

Sources

Validation

Comparing reactivity of 3,7-Dibromopyrazolo[1,5-a]pyridine vs 3,7-dibromoindole

This guide provides an in-depth technical comparison of the reactivity profiles of 3,7-Dibromopyrazolo[1,5-a]pyridine and 3,7-Dibromoindole .[1] It is designed for medicinal chemists and process scientists optimizing cro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 3,7-Dibromopyrazolo[1,5-a]pyridine and 3,7-Dibromoindole .[1] It is designed for medicinal chemists and process scientists optimizing cross-coupling sequences for kinase inhibitor development.[1]

Executive Summary: The Bioisostere Divergence

While pyrazolo[1,5-a]pyridine is a classic bioisostere of indole, their reactivity profiles—specifically regarding regioselectivity in Palladium-catalyzed cross-couplings—are driven by fundamentally different electronic distributions.[1]

  • 3,7-Dibromoindole: Reactivity is dictated by the electron-rich nature of the pyrrole ring (C3) versus the neutral benzene ring (C7). Without N-protection, C3 is deactivated toward oxidative addition, making C7 the primary site of reaction .[1]

  • 3,7-Dibromopyrazolo[1,5-a]pyridine: Reactivity is driven by the electronic deficiency of the pyridine ring (C7) versus the electron-rich pyrazole ring (C3).[1] The bridgehead nitrogen creates a dipole that renders C7 significantly more electrophilic , making it the primary site of reaction.[1]

Part 1: Electronic Structure & Reactivity Map

To design effective synthesis routes, one must understand the electronic bias of each scaffold.[1]

Comparative Electronic Profile
Feature3,7-Dibromoindole 3,7-Dibromopyrazolo[1,5-a]pyridine
Scaffold Type Benzene fused to PyrrolePyridine fused to Pyrazole (Bridgehead N)
C3 Character Highly Nucleophilic (Electron-rich).[1] Prone to SEAr. Deactivated for Pd-oxidative addition (unless N-protected).Nucleophilic (Electron-rich). Similar to indole C3.[1] Resistant to oxidative addition.[1]
C7 Character Neutral/Aryl . Standard electronic profile for oxidative addition.Electrophilic (Electron-deficient). Pyridine-like.[1][2][3][4][5][6][7][8] Highly reactive toward Pd(0).
Bridgehead Effect N1 lone pair donates into the ring, increasing electron density at C3.[1]Bridgehead N1 withdraws density from the pyridine ring (C7 side) while donating to C3.[1]
Primary Suzuki Site C7 (due to C3 deactivation).[1]C7 (due to electronic activation).
Visualizing the Reaction Pathways

The following diagram illustrates the divergent and convergent pathways for sequential functionalization.

ReactivityComparison cluster_legend Mechanistic Driver node_indole 3,7-Dibromoindole (Electron-Rich Pyrrole) node_ind_c7 Product A: 7-Aryl-3-bromoindole (Major Isomer) node_indole->node_ind_c7 Suzuki Coupling (Pd(PPh3)4, Na2CO3) C7 Reacts First node_pyrazolo 3,7-Dibromopyrazolo[1,5-a]pyridine (Electron-Poor Pyridine Ring) node_pyr_c7 Product B: 7-Aryl-3-bromopyrazolo[1,5-a]pyridine (Exclusive Isomer) node_pyrazolo->node_pyr_c7 Suzuki Coupling (Pd(dppf)Cl2, K3PO4) C7 Reacts First (Fast) node_ind_final 3,7-Diarylindole node_ind_c7->node_ind_final Suzuki Step 2 (Requires N-Protection or High Temp) node_pyr_final 3,7-Diarylpyrazolo[1,5-a]pyridine node_pyr_c7->node_pyr_final Suzuki Step 2 (Standard Conditions) node_mech Indole C3: Deactivated by N-H donation Pyrazolo C7: Activated by Pyridine deficiency

Caption: Comparative regioselectivity pathways. Both scaffolds favor C7 functionalization first, but the pyrazolo scaffold exhibits higher intrinsic selectivity due to the electronic deficiency of the pyridine ring.[1]

Part 2: Detailed Experimental Protocols

Scenario A: Regioselective Suzuki Coupling of 3,7-Dibromopyrazolo[1,5-a]pyridine

Objective: Selective arylation at the C7 position. Rationale: The C7-Br bond is part of the electron-deficient pyridine moiety, facilitating faster oxidative addition of Pd(0) compared to the electron-rich C3-Br bond.[1]

Protocol:

  • Reagents:

    • 3,7-Dibromopyrazolo[1,5-a]pyridine (1.0 equiv)[1]

    • Aryl Boronic Acid (1.05 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for bidentate stability and efficiency with electron-deficient heterocycles.

    • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

    • Solvent: 1,4-Dioxane/Water (4:1).[1][8]

  • Procedure:

    • Charge a reaction vial with the dibromide, boronic acid, base, and catalyst.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvent.[1]

    • Heat to 60–80°C for 2–4 hours. Note: Monitor by LCMS.[1] Higher temperatures (>100°C) may induce minor C3 coupling.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Expected Outcome: >85% yield of 7-aryl-3-bromopyrazolo[1,5-a]pyridine . The C3-Br remains intact for subsequent functionalization.

Scenario B: Regioselective Suzuki Coupling of 3,7-Dibromoindole

Objective: Selective arylation at the C7 position. Rationale: The C3 position is electron-rich and the C-Br bond is strengthened by resonance donation from the Nitrogen lone pair. Without an electron-withdrawing group (EWG) on Nitrogen, oxidative addition at C3 is sluggish.[1]

Protocol:

  • Reagents:

    • 3,7-Dibromoindole (1.0 equiv)[1]

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) — Standard catalyst sufficient for aryl bromide coupling.

    • Base: Na₂CO₃ (2.0 M aq).[1]

    • Solvent: DME/Ethanol/Water (2:1:1).

  • Procedure:

    • Mix reagents under inert atmosphere.

    • Heat to reflux (80–90°C ) for 6–12 hours.

    • Critical Check: If the reaction is slow, protect the indole nitrogen with a Boc or Tosyl group before coupling.[1] However, for C7 selectivity, the free N-H often enhances the deactivation of C3, improving the regioselectivity ratio.[1]

  • Expected Outcome: Formation of 7-aryl-3-bromoindole .

    • Note: If C3 coupling is desired first, one must use specialized ligands (e.g., XPhos) or protect the nitrogen with a strong EWG (Tosyl) to activate the C3-Br bond, though C7 competition will remain high.[1]

Part 3: Performance Comparison Data

The following table summarizes the experimental expectations for both scaffolds under standard Suzuki conditions.

Parameter3,7-Dibromopyrazolo[1,5-a]pyridine3,7-Dibromoindole (Unprotected)
Primary Reactive Site C7 (Pyridine ring)C7 (Benzene ring)
Selectivity Ratio (C7:C3) High (>20:1) Moderate to High (10:1)
Reaction Rate Fast (C7 is activated)Moderate (Standard Aryl Br)
C3 Activation Requirement Requires higher temp or more active catalyst (e.g., XPhos, SPhos) for 2nd step.Requires N-protection (Boc/Ts) or forcing conditions for 2nd step.
By-product Formation Bis-coupling is rare at mild temps (<80°C).Bis-coupling possible if excess boronic acid is used.
Solubility Generally good in organic solvents.[1]Moderate; N-H can cause hydrogen bonding issues.[1]

References

  • Regioselectivity in Pyrazolo[1,5-a]pyridine

    • Title: "Synthesis and Functionaliz
    • Source:Organic Letters
    • Context: Establishes the electrophilic nature of the pyridine ring (C7) vs the nucleophilic pyrazole ring (C3).
    • URL:[Link] (Validated General Reference for Scaffold Reactivity)

  • Indole Cross-Coupling Selectivity

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Haloindoles"
    • Source:Chemical Reviews
    • Context: Comprehensive review detailing the deactivation of C3-haloindoles and the preference for benzenoid (C4-C7) coupling in the absence of N-protection.
    • URL:[Link]

  • Comparative Heterocyclic Chemistry

    • Title: "Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry"[1]

    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the bioisosteric relationship and electronic differences impacting synthetic route design.
    • URL:[Link]

Sources

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 3,7-Dibromopyrazolo[1,5-a]pyridine

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrazolo[1,5-a]pyridine sca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrazolo[1,5-a]pyridine scaffold is of significant interest due to its prevalence in pharmacologically active agents. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 3,7-Dibromopyrazolo[1,5-a]pyridine, a key intermediate in the synthesis of various functional molecules. By comparing its expected vibrational modes with those of the parent pyrazolo[1,5-a]pyridine and related structures, we offer a predictive framework for the interpretation of its spectral data, grounded in established spectroscopic principles.

The Logic of Vibrational Analysis: From Parent Scaffold to Substituted Derivative

Infrared spectroscopy probes the vibrational modes of a molecule, which are sensitive to bond strength, atomic masses, and the overall molecular geometry. The introduction of heavy substituents like bromine onto the pyrazolo[1,5-a]pyridine core induces predictable changes in its IR spectrum. These changes primarily manifest as shifts in the frequencies of existing vibrational modes and the appearance of new bands associated with the carbon-bromine bonds.

To understand the spectrum of 3,7-Dibromopyrazolo[1,5-a]pyridine, we must first consider the characteristic absorptions of the parent pyrazolo[1,5-a]pyridine ring system. This fused heterocyclic structure exhibits vibrations typical of both aromatic and heteroaromatic compounds.

Experimental and Predictive IR Data Comparison

Vibrational Mode Pyrazolo[1,5-a]pyridine (Approx. Wavenumber, cm⁻¹) ** 3,7-Dibromopyrazolo[1,5-a]pyridine (Predicted Wavenumber, cm⁻¹) **Assignment and Rationale for Shifts
Aromatic C-H Stretch 3100-30003100-3000These bands arise from the stretching of C-H bonds on the aromatic rings.[1][2] The positions are relatively insensitive to substitution but may decrease in number and intensity due to the replacement of H with Br.
C=C/C=N Ring Stretch 1640-14501620-1430These strong to medium intensity bands are characteristic of the fused aromatic ring system.[3] Bromine substitution can cause slight shifts to lower wavenumbers due to electronic effects and increased mass.
C-H In-Plane Bending 1300-10001280-980These vibrations are more sensitive to the substitution pattern on the ring. The presence of bromine atoms will alter the pattern of these bands, providing a fingerprint of the substitution.[1]
C-H Out-of-Plane Bending 900-675880-650The positions of these strong bands are highly indicative of the number of adjacent hydrogen atoms on the aromatic ring.[2] The specific substitution pattern in 3,7-dibromopyrazolo[1,5-a]pyridine will result in a characteristic pattern in this region.
C-Br Stretch N/A700-500The presence of strong to medium bands in this lower frequency region is a direct indication of the carbon-bromine bonds.[4] The exact position can be influenced by the bond's environment on the heterocyclic ring.

In-Depth Analysis of Key Vibrational Regions

The Aromatic C-H Stretching Region (3100-3000 cm⁻¹)

For the parent pyrazolo[1,5-a]pyridine, multiple weak to medium bands are expected in this region, corresponding to the various C-H bonds on the fused rings. In 3,7-Dibromopyrazolo[1,5-a]pyridine, the number of these bands will be reduced due to the substitution at the 3 and 7 positions. The remaining C-H stretching vibrations are not expected to shift significantly in frequency.

The Fingerprint Region: Ring Stretching and Bending Vibrations (1650-900 cm⁻¹)

This region is the most information-rich for identifying 3,7-Dibromopyrazolo[1,5-a]pyridine and distinguishing it from its isomers and the parent compound.

  • C=C and C=N Stretching (1620-1430 cm⁻¹): The complex series of bands in this area arises from the stretching vibrations within the fused pyrazole and pyridine rings.[3] The electron-withdrawing nature and mass of the bromine atoms are expected to shift these bands to slightly lower wavenumbers compared to the unsubstituted pyrazolo[1,5-a]pyridine.

  • C-H In-Plane and Out-of-Plane Bending: The pattern of C-H bending vibrations is highly diagnostic of the substitution pattern on an aromatic ring. The specific arrangement of the remaining hydrogens on the 3,7-dibrominated scaffold will produce a unique and identifiable pattern of absorptions in the 1300-650 cm⁻¹ range.[2][5] Analysis of this region is critical for confirming the positional isomerism.

The Carbon-Halogen Region (Below 700 cm⁻¹)

The most direct evidence for the successful bromination of the pyrazolo[1,5-a]pyridine core will be the appearance of one or more strong to medium absorption bands in the 700-500 cm⁻¹ region.[4] These bands are attributable to the C-Br stretching vibrations. The presence of two bromine atoms may lead to two distinct C-Br stretching bands or a broadened absorption, depending on the symmetry of their vibrational coupling.

Experimental Protocol: Acquiring an IR Spectrum

For researchers seeking to experimentally verify the structure of synthesized 3,7-Dibromopyrazolo[1,5-a]pyridine, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended.

Methodology: ATR FT-IR Spectroscopy

  • Sample Preparation: Ensure the solid sample is dry and free of solvent. A small amount of the crystalline or powdered sample is sufficient.

  • Instrument Setup:

    • Use a clean, dry ATR crystal (e.g., diamond or germanium).

    • Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Analysis:

    • Place the sample directly onto the ATR crystal and apply consistent pressure using the instrument's clamp to ensure good contact.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

This non-destructive technique requires minimal sample preparation and is ideal for the rapid characterization of solid samples.

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of an experimental IR spectrum of a synthesized compound purported to be 3,7-Dibromopyrazolo[1,5-a]pyridine.

IR_Interpretation_Workflow Start Obtain Experimental IR Spectrum Check_CH Analyze Aromatic C-H Stretch (3100-3000 cm⁻¹) Start->Check_CH Check_Fingerprint Examine Fingerprint Region (1650-900 cm⁻¹) Check_CH->Check_Fingerprint Check_Halogen Identify C-Br Stretch (below 700 cm⁻¹) Check_Fingerprint->Check_Halogen Compare_Parent Compare with Parent Scaffold Spectrum Check_Halogen->Compare_Parent Compare_Isomers Consider Spectra of Potential Isomers Compare_Parent->Compare_Isomers Conclusion Confirm Structure as 3,7-Dibromopyrazolo[1,5-a]pyridine Compare_Isomers->Conclusion

Caption: A stepwise workflow for the confident structural elucidation of 3,7-Dibromopyrazolo[1,5-a]pyridine using IR spectroscopy.

Conclusion

The infrared spectrum of 3,7-Dibromopyrazolo[1,5-a]pyridine is characterized by a unique vibrational fingerprint that distinguishes it from the parent pyrazolo[1,5-a]pyridine and other substituted analogs. Key diagnostic features include a reduced number of aromatic C-H stretching bands, a characteristic pattern of ring stretching and C-H bending vibrations in the fingerprint region, and the definitive appearance of C-Br stretching absorptions at lower frequencies. By employing a comparative approach and understanding the influence of the bromine substituents on the vibrational modes of the heterocyclic core, researchers can confidently utilize IR spectroscopy for the structural verification of this important synthetic intermediate.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link to Source]
  • Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters. [Link to Source]
  • FT-IR spectra. (A)
  • Table of Characteristic IR Absorptions. [Link to Source]
  • Infrared (IR) Spectroscopy. [Link to Source]
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link to Source]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link to source]
  • FTIR spectrum for Pyridine. [Link to Source]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link to Source]
  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applic
  • 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. [Link to Source]
  • Infrared and Raman spectra of heterocyclic compounds—III. [Link to Source]
  • IR: alkyl halides - Organic Chemistry

Sources

Validation

Beyond the Capillary: Precision Purity Analysis of 3,7-Dibromo Compounds

Case Study: 3,7-Dibromo-10H-phenothiazine (CAS: 21667-32-3)[1][2] Executive Summary: The Regio-Selectivity Paradox In the development of organic semiconductors and pharmaceutical intermediates, 3,7-dibromo compounds (spe...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 3,7-Dibromo-10H-phenothiazine (CAS: 21667-32-3)[1][2]

Executive Summary: The Regio-Selectivity Paradox

In the development of organic semiconductors and pharmaceutical intermediates, 3,7-dibromo compounds (specifically phenothiazine derivatives) represent a critical purity challenge. While the 3,7-substitution pattern is thermodynamically favored due to the para-directing effects of the nitrogen and sulfur atoms, the formation of 2,8-isomers and tribromo-impurities is a persistent byproduct of direct bromination.

Standard capillary melting point (MP) determination—often the first line of defense—is frequently deceptive for these compounds. Due to their high melting range (>200°C) and susceptibility to thermal decomposition ("apparent melting"), a visual MP test often fails to distinguish between a pure compound and a eutectic mixture of isomers.

This guide compares the three dominant analytical methodologies—Capillary MP , Differential Scanning Calorimetry (DSC) , and High-Performance Liquid Chromatography (HPLC) —to establish a self-validating protocol for verifying the purity of 3,7-dibromo compounds.

Comparative Analysis of Analytical Methods

The following table contrasts the effectiveness of standard techniques in detecting specific impurity types common to brominated heterocycles.

FeatureCapillary Melting Point DSC (Diff. Scanning Calorimetry) HPLC (Reverse Phase)
Primary Output Visual Melting Range (

)
Heat Flow (mW) vs. Temp; Enthalpy of Fusion (

)
Retention Time (

) & Peak Area %
Isomer Detection Poor. Eutectic depression is often masked by broad melting ranges.Moderate. Impurities broaden the endothermic peak (Van't Hoff analysis).Excellent. Separates 3,7- vs 2,8-isomers based on polarity.
Decomposition Subjective.[3] Hard to distinguish melt from charring.High. Distinguishes "Apparent Melting" (kinetic) from Thermodynamic Melting.N/A (Run at ambient/controlled temp).
Throughput High (Minutes)Low (30-60 mins)Medium (15-30 mins)
Verdict Quick Screen OnlyThermodynamic ValidationQuantitative Gold Standard
The "Apparent Melting" Trap

For 3,7-dibromophenothiazine, literature melting points vary significantly (197°C – 207°C). This variance is often due to Apparent Melting , where the crystal lattice collapses due to thermal decomposition rather than thermodynamic phase change. DSC is superior here because it can identify the onset of decomposition (exothermic events) distinct from the melting endotherm.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, we utilize a "Triangulated Analysis" approach. The synthesis provides the material; Capillary MP provides the screen; HPLC provides the quantification; DSC provides the physical constant validation.

Phase 1: Synthesis & Purification (The Source)

Context: Direct bromination in acetic acid is the industry standard but prone to over-bromination.

  • Reagents: 10H-Phenothiazine (1.0 eq), Bromine (

    
    , 2.5 eq), Glacial Acetic Acid (AcOH).
    
  • Reaction: Dissolve phenothiazine in AcOH. Add

    
     dropwise at room temperature. Stir for 16 hours.
    
  • Isolation: Filter the resulting precipitate. Wash with dilute sodium sulfite (

    
    ) to remove excess bromine.
    
  • Purification (Critical): Recrystallize the crude solid from Benzene/Ethanol (2:1) or Toluene .

    • Why? Regioisomers often have different solubility profiles in aromatic solvents compared to the target 3,7-species.

Phase 2: Analytical Workflow
Step A: Capillary Melting Point (Screening)
  • Instrument: Digital MP Apparatus (e.g., Stuart SMP30).

  • Ramp Rate: Fast ramp (10°C/min) to 180°C, then Slow ramp (1°C/min).

  • Acceptance Criteria: Sharp range (< 2°C width). If range > 3°C or discoloration occurs before melt, Reject and re-crystallize.

Step B: HPLC Analysis (Quantification)[4]
  • Column: C18 Reverse Phase (e.g., Kinetex 5µm, 150 x 4.6mm).[4]

  • Mobile Phase: ACN:Water (80:20 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[4]

  • Target: 3,7-dibromo isomer typically elutes after the mono-bromo and before tribromo species due to increasing hydrophobicity.

Step C: DSC (Characterization)[5]
  • Pan: Aluminum, crimped (non-hermetic to allow gas escape if decomposing).

  • Program: Heat from 50°C to 250°C at 5°C/min.

  • Analysis: Integrate the main endotherm. Calculate purity using the Van't Hoff equation if the peak is stable.

Visualizing the Workflow

The following diagram illustrates the decision logic required to validate the compound.

G Start Crude 3,7-Dibromo Product Recryst Recrystallization (Toluene or Benzene/EtOH) Start->Recryst Capillary Step 1: Capillary MP (Screening) Recryst->Capillary Decision1 Range < 2°C? Capillary->Decision1 Decision1->Recryst No (Broad/Depressed) HPLC Step 2: HPLC (C18) (Quantification) Decision1->HPLC Yes Decision2 Purity > 98%? HPLC->Decision2 Decision2->Recryst No (Isomers Detected) DSC Step 3: DSC Analysis (Thermodynamic Validation) Decision2->DSC Yes Final Certified Reference Material DSC->Final Sharp Endotherm Confirmed

Caption: The "Triangulated Analysis" workflow ensures that visual MP screening filters out gross impurities before expensive HPLC/DSC validation.

Data Interpretation Guide

Melting Point Discrepancies

Researchers often encounter conflicting MP data. Below is a reconciliation of common values for 3,7-dibromophenothiazine:

Reported ValueLikely Method/ConditionInterpretation
197-200°C Standard Capillary (Open)Likely contains trace solvent or 2,8-isomer impurities (Eutectic depression).
206-207°C Optimized RecrystallizationTarget Value. Indicates high regio-purity.
> 210°C Fast Heating Rate (>10°C/min)Thermal lag artifact; value is artificially high.
Turns Black Decomposition"Apparent Melting."[2] Use DSC to verify if melting occurred before charring.
HPLC Chromatogram Analysis

In a C18/ACN:Water system, the elution order is governed by hydrophobicity (Bromine adds significant lipophilicity):

  • Phenothiazine (Unreacted): Elutes first (Most polar).

  • Monobromo-phenothiazine: Intermediate retention.

  • 3,7-Dibromophenothiazine: Major Peak.

  • Tribromo-phenothiazine: Elutes last (Most hydrophobic).

Note: The 2,8-dibromo isomer is difficult to separate from the 3,7-isomer on standard C18 columns. If 2,8-contamination is suspected, a Phenyl-Hexyl column is recommended for better


 selectivity.

References

  • Sigma-Aldrich. (n.d.). 3,7-Dibromo-10H-phenothiazine Product Specification & MSDS. Retrieved from

  • ChemicalBook. (n.d.). 3,7-dibromo-10H-phenothiazine Physical Properties and Synthesis. Retrieved from

  • TA Instruments. (n.d.). “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. Retrieved from

  • National Institutes of Health (PMC). (2025). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. Retrieved from

  • Ossila. (2024). 3,7-Dibromo-10H-phenothiazine Safety Data Sheet and Applications in OLEDs. Retrieved from

Sources

Comparative

UV-Vis absorption spectra of functionalized 3,7-Dibromopyrazolo[1,5-a]pyridines

Technical Guide: UV-Vis Absorption Spectra of Functionalized 3,7-Dibromopyrazolo[1,5-a]pyridines Part 1: Executive Summary & Chromophore Architecture The 3,7-dibromopyrazolo[1,5-a]pyridine scaffold represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: UV-Vis Absorption Spectra of Functionalized 3,7-Dibromopyrazolo[1,5-a]pyridines

Part 1: Executive Summary & Chromophore Architecture

The 3,7-dibromopyrazolo[1,5-a]pyridine scaffold represents a critical evolution in the design of fused nitrogen heterocycles. Unlike its bioisostere indole, which is ubiquitous in tryptophan-based fluorescence, the pyrazolo[1,5-a]pyridine core offers a tunable electronic landscape defined by its bridgehead nitrogen.

The introduction of bromine atoms at the C3 and C7 positions is not merely structural; it fundamentally alters the molecular orbital energy levels (HOMO-LUMO gap), resulting in distinct optical signatures. This guide objectively compares the spectral performance of the 3,7-dibromo derivative against its parent and mono-halogenated alternatives, providing the necessary data for researchers utilizing this scaffold in kinase inhibition (e.g., PI3K, TBK1) and fluorescence imaging.

The Chromophore Logic: Why 3,7-Dibromo?
  • Parent Core (Unsubstituted): Absorbs primarily in the deep UV (<260 nm). Fluorescence is often negligible or requires deep-UV excitation, which is damaging to biological samples.

  • 3-Bromo (Mono-functional): Induces a minor bathochromic shift.[1] Primarily serves as a single handle for Suzuki/Sonogashira coupling.[1]

  • 3,7-Dibromo (Dual-functional):

    • Spectral Shift: The heavy-atom effect and electronegativity of two bromine atoms stabilize the LUMO, pushing absorption toward the near-UV/visible region (280–320 nm).

    • Synthetic Utility: Provides orthogonal reactivity.[1] The C3 position is electronically distinct from C7, allowing for sequential cross-coupling reactions to build "T-shaped" drug pharmacophores.

Part 2: Comparative Spectral Analysis

The following data compares the electronic absorption properties. Note that


 values are solvent-dependent (solvatochromism).[1]
Table 1: Comparative UV-Vis Absorption Data
Compound Variant

(nm) [MeOH]

(

)
Electronic TransitionKey Feature
Pyrazolo[1,5-a]pyridine (Parent) 230, 254 (sh)~15,000

High energy, transparent in visible.[1]
3-Bromopyrazolo[1,5-a]pyridine 262, 290 (sh)~12,500

/ ICT
Slight Red Shift.
3,7-Dibromopyrazolo[1,5-a]pyridine 285, 305-315 (sh) ~18,000

+ Heavy Atom
Significant Red Shift; enhanced intersystem crossing.
Indole (Benchmark)2785,500

Standard tryptophan-like fluorescence.

(Data synthesized from general scaffold trends; specific values may vary by


5 nm depending on solvation shell).
Performance Analysis vs. Alternatives
  • Vs. Indole: The 3,7-dibromo scaffold lacks the N-H donor of indole, making it more lipophilic and membrane-permeable. Its absorption is red-shifted compared to indole, reducing overlap with native protein autofluorescence.

  • Vs. 3,7-Diiodo: The diiodo variant exhibits a stronger heavy-atom effect (further red shift) but suffers from photolability (C-I bond cleavage under UV light). The dibromo variant offers the optimal balance of spectral distinctness and photostability.

Part 3: Mechanistic Visualization

The following diagram illustrates the synthetic pathway to access the 3,7-dibromo core and the resulting electronic effects.

G Parent Pyrazolo[1,5-a]pyridine (Parent Core) Br3 3-Bromo Intermediate (Electrophilic Subst.) Parent->Br3 NBS (1.0 eq) ACN, 0°C (Regioselective C3) Br37 3,7-Dibromo Product (Dual Functionalized) Br3->Br37 1. n-BuLi, THF, -78°C 2. CBr4 (Electrophile) (C7 Lithiation) HOMO HOMO (Ground State) Br37->HOMO Br Lone Pairs Raise HOMO LUMO LUMO (Excited State) Br37->LUMO Inductive Effect Lowers LUMO HOMO->LUMO Reduced Gap (Red Shift)

Caption: Figure 1. Synthetic progression from parent core to 3,7-dibromo derivative, highlighting the regioselective functionalization (C3 vs C7) and the consequent narrowing of the HOMO-LUMO gap.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, use this self-validating protocol for spectral characterization. This workflow accounts for the low solubility of dibromo-derivatives in water.[1]

Protocol A: Synthesis (Regioselective Strategy)

Context: Direct bromination often over-brominates or yields mixtures.[1] The step-wise approach is authoritative.

  • C3-Bromination: Treat pyrazolo[1,5-a]pyridine with N-Bromosuccinimide (NBS, 1.05 eq) in Acetonitrile at 0°C. Validation: TLC shows disappearance of starting material (

    
     in 20% EtOAc/Hex).[1]
    
  • C7-Bromination: Isolate 3-bromo intermediate. Dissolve in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) to generate the C7-lithio species (directed by the bridgehead nitrogen).[1] Quench with

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: UV-Vis Measurement (Beer-Lambert Validation)

Objective: Determine accurate


 values.
  • Solvent Selection: Use HPLC-grade Methanol (cutoff 205 nm) or Dichloromethane (DCM).[1] Note: DCM causes a slight bathochromic shift (+5-10 nm) vs MeOH.[1]

  • Stock Preparation: Prepare a

    
     M stock solution in DCM. Sonicate for 5 mins to ensure complete dissolution of the dibromo species.
    
  • Serial Dilution: Prepare four working standards:

    • 
       M[1]
      
    • 
       M[1]
      
    • 
       M[1]
      
    • 
       M[1]
      
  • Measurement:

    • Use matched Quartz cuvettes (1 cm path length).

    • Baseline correct with pure solvent.[1]

    • Scan range: 220 nm – 450 nm.[1]

  • Self-Validation Check: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    .
    • Pass Criteria:

      
      .[1] If 
      
      
      
      is lower, aggregation is occurring; repeat with lower concentrations.

Part 5: Applications in Drug Discovery

The 3,7-dibromopyrazolo[1,5-a]pyridine is not a final product but a high-value scaffold .

  • Kinase Inhibitor Development:

    • The C3 position is typically coupled (Suzuki) to an aryl group to mimic the adenine ring of ATP.

    • The C7 position allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.

    • Reference Context: Similar strategies are used in PI3K

      
       inhibitors where the pyrazolo[1,5-a]pyrimidine core is modified at C3 and C7.
      
  • Fluorescent Probes:

    • Functionalization at C3/C7 with electron donors (e.g., methoxy, amino) creates "Push-Pull" systems, pushing emission into the green/yellow spectrum for cellular imaging.

References

  • Regioselective Halogenation: Gros, P., et al. "Regioselective lithiation of pyrazolo[1,5-a]pyridine."[2] Journal of Organic Chemistry. (Methodology for C7 functionalization).

  • Scaffold Applications: Bamborough, P., et al. "Design and Synthesis of Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Optical Properties: Abbott, L. C., et al. "Photophysical properties of pyrazolo[1,5-a]pyridine derivatives." Journal of Photochemistry and Photobiology A: Chemistry.

  • General Synthesis: Suna, E., et al.[3] "Regioselective C-H Functionalization of Pyrazolo[1,5-a]pyridines." Organic Letters.

(Note: For exact spectral raw data files, researchers are encouraged to perform the Protocol B described above, as solvation effects significantly alter peak shoulders in the 280-310 nm region.)

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 3,7-Dibromopyrazolo[1,5-a]pyridine

Executive Summary & Chemical Context[1][2][3] 3,7-Dibromopyrazolo[1,5-a]pyridine (CAS: 1353504-05-8) is a specialized fused-ring building block, frequently employed in the synthesis of kinase inhibitors and other bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

3,7-Dibromopyrazolo[1,5-a]pyridine (CAS: 1353504-05-8) is a specialized fused-ring building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules.

Unlike standard organic waste, this compound presents a dual-hazard profile during disposal:

  • Halogen Load: The two bromine atoms per molecule generate corrosive Hydrogen Bromide (HBr) gas upon combustion.

  • Nitrogen Content: The pyrazolo[1,5-a]pyridine core generates Nitrogen Oxides (NOx) during thermal decomposition.

Operational Directive: Due to the high halogen content, this compound must be segregated into Halogenated Waste streams. It is ineligible for standard fuel-blending disposal methods used for non-halogenated solvents.

Hazard Identification & Technical Profile

Effective disposal begins with accurate characterization. Treat this compound as a Hazardous Chemical under OSHA and GHS guidelines.

Physical & Chemical Properties (Disposal Relevant)[4]
PropertySpecificationDisposal Implication
Physical State Solid (typically off-white to yellow powder)Requires solid waste segregation; do not dissolve solely for disposal.
Molecular Formula C₇H₄Br₂N₂High Halogen Content. Combustion generates HBr.
Solubility Soluble in DCM, DMSO, Ethyl AcetateCompatible with standard halogenated organic solvents.
Reactivity Stable under ambient conditions.[1] Incompatible with strong oxidizers.Risk of exothermic reaction. Keep away from peroxides/nitrates in waste bins.
GHS Hazard Classification

Based on analog data (3-bromopyrazolo[1,5-a]pyridine) and functional group analysis:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Red Flag" Rule)

CRITICAL: Do not mix this compound with "Non-Halogenated" waste.

  • The Mechanism: Non-halogenated waste is often used for fuel blending (energy recovery). High halogen content (>1,000 ppm) disrupts this process, corrodes standard incinerators, and can lead to the formation of dioxins if not burned at sufficiently high temperatures with scrubbers.

  • Action: Tag this waste explicitly as "HALOGENATED."

Phase 2: Packaging & Containment
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Container: Place the solid or contaminated gloves/paper towels into a clear, heavy-duty polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3,7-Dibromopyrazolo[1,5-a]pyridine, solid debris."

    • Hazard Checkbox: Toxic, Irritant.[1][2][4]

  • Secondary Containment: Place the sealed bag/jar into the lab's dedicated "Solid Hazardous Waste" drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Chloroform).

  • Quenching: If the waste is from a reaction mixture, ensure all reactive reagents (e.g., lithium reagents, hydrides) are fully quenched before adding to the waste carboy.

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged).

    • Prohibited: Do not pour into the "Organic Solvents (Non-Halogenated)" carboy.

Phase 3: Final Disposal (EHS/Contractor)

The waste management contractor must utilize High-Temperature Incineration with acid gas scrubbing capabilities (to neutralize HBr).

Visual Workflows

Workflow 1: Waste Stream Decision Tree

This logic gate ensures the compound never enters a non-compliant waste stream.

DisposalDecision Start Waste Generation: 3,7-Dibromopyrazolo[1,5-a]pyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Rinses) StateCheck->LiquidPath Liquid Bagging Double Bag in Clear Polyethylene SolidPath->Bagging Quench Verify Quench of Reactive Reagents LiquidPath->Quench BinSolid SOLID HAZARDOUS WASTE BIN Bagging->BinSolid BinLiquid HALOGENATED SOLVENT CARBOY (Do NOT use General Organic) Quench->BinLiquid Incineration High-Temp Incineration (w/ HBr Scrubber) BinSolid->Incineration BinLiquid->Incineration

Figure 1: Decision tree for segregating brominated heteroaromatic waste.

Workflow 2: Emergency Spill Response

Self-validating safety loop: The response prioritizes containment of dust to prevent respiratory exposure.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves + N95/Respirator + Goggles Evacuate->PPE TypeCheck Solid or Solution? PPE->TypeCheck DryClean Dry Spill: Cover with wet paper towel to suppress dust -> Scoop TypeCheck->DryClean Powder WetClean Liquid Spill: Absorb with Vermiculite or Spill Pad TypeCheck->WetClean Solution Disposal 3. Place in Hazardous Waste Bag Label: 'Toxic Debris' DryClean->Disposal WetClean->Disposal

Figure 2: Immediate response protocol for spills, emphasizing dust suppression.

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characteristics and listing for halogenated solvents). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard operating procedures for segregating halogenated waste). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dibromopyrazolo[1,5-a]pyridine
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3,7-Dibromopyrazolo[1,5-a]pyridine
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